molecular formula C14H28O2 B150387 Methyl tridecanoate CAS No. 1731-88-0

Methyl tridecanoate

Cat. No.: B150387
CAS No.: 1731-88-0
M. Wt: 228.37 g/mol
InChI Key: JNDDPBOKWCBQSM-UHFFFAOYSA-N
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Description

Methyl tridecanoate is a fatty acid methyl ester.
This compound has been reported in Astragalus mongholicus, Astragalus membranaceus, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl tridecanoate
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InChI

InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h3-13H2,1-2H3
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InChI Key

JNDDPBOKWCBQSM-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCC(=O)OC
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Molecular Formula

C14H28O2
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DSSTOX Substance ID

DTXSID8061923
Record name Methyl tridecanoate
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Molecular Weight

228.37 g/mol
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Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS]
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Vapor Pressure

0.00129 [mmHg]
Record name Tridecanoic acid, methyl ester
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CAS No.

1731-88-0, 67762-40-7, 61788-59-8
Record name Methyl tridecanoate
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Record name METHYL TRIDECANOATE
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl Tridecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl Tridecanoate (CAS 1731-88-0), a saturated fatty acid methyl ester.[1][2] This document is intended for use by researchers, scientists, and professionals in drug development and related fields. This compound serves as an intermediate in organic synthesis, a reference standard in gas chromatography, and is explored in biochemical research for its potential anti-inflammatory activity.[3][4]

Core Physical and Chemical Properties

The fundamental identifiers and properties of this compound are summarized below, providing a foundational understanding of the compound.

IdentifierValue
IUPAC Name This compound[1]
Synonyms Tridecanoic acid, methyl ester; Methyl n-tridecanoate[1][5]
CAS Number 1731-88-0[1][5][6]
Molecular Formula C₁₄H₂₈O₂[1][5][6]
Molecular Weight 228.37 g/mol [1][5][6]
Appearance Clear, colorless liquid; Low melting solid[1][3][7]

Quantitative Physical Data

The following tables present key quantitative physical properties of this compound, compiled from various literature sources and supplier specifications. These values are critical for experimental design, process development, and quality control.

Table 1: Thermodynamic Properties

Property Value Conditions
Melting Point 5.0 to 7.0 °C[8] 760.00 mm Hg
5.5 °C[9][10][11] Literature Value
7 °C / 44.6 °F[7][12][13] -
Boiling Point 288.00 to 290.00 °C[8] @ 760.00 mm Hg
130 - 132 °C[7] @ 4 torr
131 °C[8][9][10][11] @ 4.00 mm Hg
Flash Point > 110 °C / > 230 °F[7][8] Tag Closed Cup (TCC)
Vapor Pressure 0.00129 mmHg[1] -

| | 0.002000 mmHg[8] | @ 25.00 °C (estimated) |

Table 2: Physicochemical Properties

Property Value Conditions
Density 0.864 g/mL[9][10][11] @ 25 °C
0.865 to 0.870[8][14] @ 20.00 °C
0.87 g/mL[7] -
Refractive Index 1.43300 to 1.43600[8][14] @ 20.00 °C
n20/D 1.435[9][11] Literature Value
Solubility Soluble in alcohol, ether, benzene, chloroform, methanol.[8][15][16] -
Insoluble in water.[8][15] Estimated water solubility: 0.3631 mg/L @ 25 °C.[8]

| logP (o/w) | 5.880 to 6.3[8][14] | Estimated |

Experimental Protocols

The accurate determination of physical properties is paramount for research and development. The following sections detail the standard methodologies for measuring the key parameters of this compound.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is the standard method for assessing the purity of fatty acid methyl esters (FAMEs) like this compound.[17][18]

Objective: To quantify the purity of a this compound sample and identify any impurities.

Principle: The sample is vaporized and injected onto a chromatographic column. Components are separated based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) is typically used for quantification.

Methodology:

  • Instrument Setup:

    • Gas Chromatograph: Agilent Intuvo 9000 GC or similar.[19]

    • Column: A polar capillary column, such as a SUPELCOWAX 10 (0.53 mm × 30 m) or Agilent Intuvo HP-Innowax (60 m × 0.32 mm, 0.5 μm), is suitable for FAME analysis.[18][19]

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 2.1 mL/min).[19]

    • Injector: Split/splitless inlet, set to a temperature of 270 °C with a high split ratio (e.g., 100:1).[19]

    • Detector: Flame Ionization Detector (FID) set to 300 °C.[19]

  • Sample Preparation:

    • If the sample is neat, dilute it in an appropriate solvent like hexane or toluene.

    • This compound can also be used as an internal standard for the analysis of other lipids.[17]

  • Chromatographic Conditions:

    • Oven Program: An isothermal run at 215-225°C may be sufficient.[18] Alternatively, a temperature program can be used, for instance, holding at 60 °C for 10 minutes, followed by a ramp to a higher temperature to elute all components.[19]

  • Analysis:

    • Inject a small volume (e.g., 0.5 - 1.0 µL) of the prepared sample.[19]

    • Record the chromatogram. The area of the peak corresponding to this compound is compared to the total area of all peaks to calculate the purity in percent (area %).

Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a precise thermoanalytical technique for determining the melting point and phase transitions of materials.[12][20]

Objective: To determine the onset and peak melting temperatures of this compound.

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. A phase transition, like melting, results in an endothermic peak on the DSC thermogram.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.

    • Seal the pan hermetically.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • To erase the sample's previous thermal history, first heat it to 80°C and hold for 5 minutes.[12]

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature, such as -50°C, to ensure complete crystallization.[12]

    • Hold at this temperature for 5 minutes.[12]

    • Heat the sample at a constant rate (e.g., 5 or 10°C/min) to a temperature well above the melting point (e.g., 50°C).[4][12]

  • Data Analysis:

    • Record the heat flow versus temperature to generate a DSC thermogram.

    • The melting point is typically reported as the peak temperature of the endothermic melting event. The onset temperature, where melting begins, is also a valuable parameter.[12]

Density Determination using a Pycnometer

The pycnometer method is a highly accurate technique for determining the density of a liquid by precisely measuring a known volume of it.[6][8][9]

Objective: To accurately measure the density of liquid this compound at a specific temperature.

Principle: Density is calculated from the mass of the liquid that completely fills a glass flask (pycnometer) of a known, calibrated volume.

Methodology:

  • Preparation:

    • Thoroughly clean and dry the pycnometer and its stopper.

    • Weigh the empty, dry pycnometer on an analytical balance (M1).[8]

  • Measurement:

    • Fill the pycnometer with this compound, taking care to avoid air bubbles.

    • Insert the stopper, allowing excess liquid to exit through the capillary hole.[8]

    • Place the filled pycnometer in a thermostatic bath set to the desired temperature (e.g., 20°C or 25°C) until thermal equilibrium is reached.[8]

    • Remove the pycnometer from the bath, carefully dry the exterior, and weigh it (M2).[8]

  • Calculation:

    • The mass of the liquid is (M2 - M1).

    • The density (ρ) is calculated using the formula: ρ = (M2 - M1) / V, where V is the calibrated volume of the pycnometer.

Refractive Index Measurement using an Abbe Refractometer

The refractive index is a fundamental physical property used for substance identification and purity assessment. The Abbe refractometer is the standard instrument for this measurement.[1][5][7]

Objective: To measure the refractive index of liquid this compound.

Principle: The instrument measures the critical angle of total internal reflection of a thin layer of the sample held between two prisms. This angle is directly related to the refractive index.

Methodology:

  • Calibration and Setup:

    • Turn on the light source and circulate water from a thermostatic bath through the refractometer prisms to maintain a constant temperature (e.g., 20°C).[3]

    • Calibrate the instrument using a standard of known refractive index, such as distilled water.[1]

  • Measurement:

    • Open the prisms and clean their surfaces with a soft tissue and an appropriate solvent (e.g., ethanol).

    • Place 2-3 drops of the this compound sample onto the surface of the lower prism and close the prisms firmly.[7]

    • Looking through the eyepiece, rotate the prism assembly until the light-dark boundary appears in the field of view.[7]

    • If a colored band is visible, adjust the compensator knob to obtain a sharp, achromatic boundary.[7]

    • Align this boundary precisely with the crosshairs in the eyepiece.[1]

    • Read the refractive index value directly from the instrument's scale.[7]

    • Perform at least three separate measurements and report the average value.[3]

Workflow and Visualizations

The following diagram illustrates a typical workflow for the characterization of a this compound sample.

G cluster_start Sample Handling cluster_analysis Analytical Workflow cluster_end Reporting start Receive Sample inspect Visual Inspection (Color, Clarity) start->inspect purity Purity Analysis (Gas Chromatography) inspect->purity thermo Thermal Properties (DSC for Melting Point) purity->thermo physico Physical Properties thermo->physico density Density (Pycnometer) physico->density ri Refractive Index (Abbe Refractometer) physico->ri report Compile Data & Report density->report ri->report spec Compare to Specifications report->spec

Caption: Workflow for the physical characterization of a this compound sample.

References

Methyl Tridecanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1731-88-0

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl tridecanoate, a saturated fatty acid methyl ester. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines. This document covers its physicochemical properties, spectroscopic data, synthesis, and applications, with a focus on its use as a reference standard and its potential biological activities.

Physicochemical Properties

This compound is a clear, colorless liquid.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₄H₂₈O₂[1][2]
Molecular Weight 228.37 g/mol [1][2]
Melting Point 5.5 °C[1][3]
Boiling Point 288-290 °C at 760 mmHg; 131 °C at 4 mmHg[1][4]
Density 0.864 g/mL at 25 °C[1]
Refractive Index 1.435 at 20 °C[1]
Solubility Soluble in chloroform, methanol, ethanol, and DMF.[1][5] Insoluble in water.[6]
Flash Point >110 °C (>230 °F)[4]
Storage Temperature Room temperature or refrigerated in tightly sealed containers, preferably under nitrogen.[4]

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound, which is crucial for its identification and characterization.

Spectroscopic DataKey Features
¹H NMR Spectrum is consistent with the structure of this compound.[2]
¹³C NMR Spectral data is available and corresponds to the expected chemical shifts for the carbon atoms in the molecule.
Mass Spectrometry (MS) The mass spectrum (electron ionization) is well-documented and can be found in the NIST WebBook.[1]
Infrared (IR) Spectroscopy The FTIR spectrum shows characteristic peaks for the ester carbonyl group and C-H stretches of the alkyl chain.[7]

Synthesis and Experimental Protocols

This compound is typically synthesized via the Fischer esterification of tridecanoic acid with methanol, using an acid catalyst such as sulfuric acid.

Experimental Protocol: Fischer Esterification for this compound Synthesis

This protocol is a general representation of the Fischer esterification process and may require optimization for specific laboratory conditions.

Materials:

  • Tridecanoic acid

  • Anhydrous methanol (large excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottomed flask, dissolve tridecanoic acid in a large excess of anhydrous methanol.

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for a period of 45-60 minutes.[8] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing water.

  • Extract the aqueous layer with dichloromethane.[8]

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

  • The product can be further purified by distillation.

Applications in Research and Drug Development

This compound serves as a valuable tool in various research and development applications.

  • Reference Standard: It is widely used as an analytical standard, particularly as an internal standard for the gas chromatographic (GC) analysis of fatty acid methyl esters (FAMEs) in various biological and industrial samples.[8] Its stable and well-characterized nature makes it ideal for accurate quantification.

  • Biochemical Research: As a fatty acid ester, it is utilized in biochemical research to study lipid metabolism and related biological processes.[6][9]

  • Potential Therapeutic Agent: Research has indicated that this compound exhibits potential biological activities that are of interest in drug development:

    • Anti-inflammatory Activity: It has been isolated from plant extracts and shown to possess potential anti-inflammatory properties.[9]

    • Inhibition of β-amyloid Aggregation: Studies have demonstrated that this compound can moderately inhibit the aggregation of β-amyloid protein, a key pathological hallmark of Alzheimer's disease.[10] It also weakly inhibits acetylcholinesterase (AChE).[10]

Visualizations

Logical Relationship: Inhibition of Beta-Amyloid Aggregation

The following diagram illustrates the inhibitory effect of this compound on the amyloidogenic pathway, a critical process in the development of Alzheimer's disease.

G Inhibition of Beta-Amyloid Aggregation by this compound APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase (BACE1) cleavage Ab β-Amyloid (Aβ) Monomer APP->Ab β-secretase (BACE1) cleavage Oligomers Toxic Aβ Oligomers Ab->Oligomers Aggregation Fibrils Aβ Fibrils (Plaques) Oligomers->Fibrils Further Aggregation MT This compound MT->Oligomers Inhibits Aggregation

Inhibitory action on Aβ aggregation.
Experimental Workflow: GC-MS Analysis of Fatty Acids

This diagram outlines a typical experimental workflow for the analysis of fatty acids in a biological sample using Gas Chromatography-Mass Spectrometry (GC-MS), with this compound serving as an internal standard.

G Experimental Workflow: GC-MS Analysis of Fatty Acids cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., plasma, tissue) IS Addition of Internal Standard (this compound) Sample->IS Extraction Lipid Extraction IS->Extraction Derivatization Transesterification to FAMEs Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Integration Peak Integration GCMS->Integration Quantification Quantification using Internal Standard Integration->Quantification Results Fatty Acid Profile Quantification->Results

GC-MS workflow with internal standard.

References

A Technical Guide to the Natural Sources of Methyl Tridecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of methyl tridecanoate, a saturated fatty acid methyl ester with emerging biological activities. The information presented herein is intended to support research and development efforts in pharmacology, natural product chemistry, and drug discovery.

Introduction to this compound

This compound (C₁₄H₂₈O₂) is the methyl ester of tridecanoic acid. While not as common as its even-chained counterparts, it is found in various natural sources, including plants, microorganisms, and animal products.[1] Emerging research has highlighted its potential biological activities, such as antibacterial properties and moderate inhibition of β-amyloid protein aggregation, making it a molecule of interest for further investigation.[2]

Natural Occurrence of this compound

This compound has been identified in a diverse range of natural matrices. The following table summarizes the known natural sources. It is important to note that quantitative data for this compound is not always available in the literature, and its concentration can vary depending on the specific species, geographical location, and extraction methodology.

Natural Source CategorySpecific SourcePart/FractionQuantitative Data
Plants Astragalus mongholicusNot SpecifiedPresence confirmed[1]
Astragalus membranaceusNot SpecifiedPresence confirmed[1]
Monochoria hastata (L.) SolmsAerial Parts (Ethyl acetate extract)Major volatile compound; quantitative value not specified in the primary extract[3]
Astragalus species (from Uzbekistan)Aerial Parts (Essential oil)Present in some species, specific percentages not detailed for this compound in the provided abstract[4]
Microorganisms Cyanobacteria (Blue-green algae)Not SpecifiedPresence confirmed in some species[5]
Animal Products Bovine MilkFat fractionPresence confirmed; quantitative analysis is complex and part of the broader fatty acid profile[6][7][8]
Nigerian Bee PropolisMethanol extractPresence confirmed[5]

Experimental Protocols for Extraction, Isolation, and Identification

The following sections outline a generalized experimental workflow for the extraction, isolation, and identification of this compound from plant material, based on methodologies reported in the scientific literature.

Extraction of Total Lipids

A common method for extracting lipids from a dried plant matrix is solvent extraction. The choice of solvent is critical and often determined by the polarity of the target compounds. For this compound and other fatty acid esters, a non-polar or semi-polar solvent is typically employed.

Protocol: Soxhlet Extraction

  • Sample Preparation: The plant material (e.g., aerial parts of Monochoria hastata) is air-dried and pulverized to a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is placed in a thimble and extracted with a suitable solvent, such as ethyl acetate or n-hexane, using a Soxhlet apparatus for a period of 6-8 hours.

  • Solvent Evaporation: The resulting extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding the crude lipid extract.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

For the analysis of fatty acids by gas chromatography, they are typically converted to their more volatile methyl esters.

Protocol: Acid-Catalyzed Transesterification

  • Reaction Setup: The crude lipid extract is dissolved in a solution of methanol containing a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

  • Reaction Conditions: The mixture is refluxed for 2-4 hours at 60-70°C.

  • Extraction of FAMEs: After cooling, the FAMEs are extracted from the reaction mixture using a non-polar solvent like n-hexane. The organic layer is washed with a saturated sodium bicarbonate solution and then with distilled water to remove any remaining acid.

  • Drying and Concentration: The organic layer containing the FAMEs is dried over anhydrous sodium sulfate and then concentrated under a gentle stream of nitrogen.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for the separation, identification, and quantification of fatty acid methyl esters.

Protocol: GC-MS Analysis

  • Sample Preparation: The concentrated FAMEs are redissolved in a suitable solvent (e.g., hexane) to a known concentration. An internal standard (e.g., methyl heptadecanoate) is often added for accurate quantification.

  • GC Conditions (General):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 50°C, holding for 2 minutes, then ramping up to 250°C at a rate of 5°C/min, and holding for 5 minutes.

  • MS Conditions (General):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Ion Source Temperature: 230°C.

  • Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a certified reference standard and by matching the mass spectrum with libraries such as NIST.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the compound to the peak area of the internal standard.

experimental_workflow cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis plant_material Dried & Pulverized Plant Material soxhlet Soxhlet Extraction (e.g., Ethyl Acetate) plant_material->soxhlet crude_extract Crude Lipid Extract soxhlet->crude_extract transesterification Acid-Catalyzed Transesterification (Methanol/H2SO4) crude_extract->transesterification fames Fatty Acid Methyl Esters (FAMEs) transesterification->fames gcms GC-MS Analysis fames->gcms identification Identification (Retention Time & Mass Spectrum) gcms->identification quantification Quantification (Internal Standard) gcms->quantification

Figure 1. A generalized experimental workflow for the analysis of this compound.

Biological Activity and Potential Signaling Pathways

While the specific signaling pathways involving this compound are not yet well-defined in the scientific literature, fatty acids and their esters are known to play crucial roles in various cellular processes. They can act as signaling molecules themselves or as precursors for more complex signaling lipids. The antibacterial activity of this compound isolated from Monochoria hastata has been demonstrated to involve the disruption of the bacterial cell membrane, leading to cell lysis.[2][9][10]

The diagram below illustrates a generalized overview of how a fatty acid methyl ester might be involved in cellular signaling, emphasizing that the specific interactions of this compound are a subject for future research.

signaling_pathway cluster_cell Target Cell cluster_intracellular Intracellular Space methyl_tridecanoate This compound (Extracellular) cell_membrane Cell Membrane methyl_tridecanoate->cell_membrane Interaction receptor Membrane Receptor (Hypothetical) hydrolysis Ester Hydrolysis downstream Downstream Signaling Cascades receptor->downstream tridecanoic_acid Tridecanoic Acid hydrolysis->tridecanoic_acid tridecanoic_acid->downstream gene_expression Alteration of Gene Expression downstream->gene_expression biological_response Biological Response (e.g., Antibacterial Effect) gene_expression->biological_response

References

An In-depth Technical Guide to Methyl Tridecanoate: Discovery, History, and Scientific Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl tridecanoate, the methyl ester of tridecanoic acid, is a saturated fatty acid with an odd number of carbon atoms. While not as ubiquitous as its even-chained counterparts, this molecule has garnered interest in various scientific fields, from serving as an analytical standard to its potential role in biological systems. This technical guide provides a comprehensive overview of the discovery, history, and core scientific knowledge surrounding this compound. It includes detailed experimental protocols, quantitative data, and visualizations of its potential biological interactions to serve as a valuable resource for the scientific community.

Discovery and History

The precise moment of discovery and the individual credited with the first synthesis or isolation of this compound are not well-documented in historical scientific literature. Its history is intrinsically linked to the broader study of fatty acids, which began in the early 19th century. The pioneering work of French chemist Michel Eugène Chevreul in the 1820s laid the foundation for lipid chemistry by demonstrating that fats are composed of fatty acids and glycerol.[1][2]

The separation and identification of individual fatty acids progressed throughout the 19th and early 20th centuries with the development of techniques like fractional distillation.[1] Odd-chain fatty acids, such as tridecanoic acid, were identified in various natural sources, particularly in ruminant milk and fat, where they are products of microbial lipogenesis.[3][4] The esterification of fatty acids, including tridecanoic acid, to their methyl esters became a standard practice for enhancing volatility for analysis by gas chromatography, a technique that gained prominence in the mid-20th century.[5] While a definitive "discovery" of this compound is elusive, its characterization and use as an analytical standard likely emerged from this period of advancing lipid analysis.

Physicochemical Properties

This compound is a clear, colorless liquid at room temperature.[6] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₂₈O₂[6]
Molecular Weight 228.37 g/mol [6]
CAS Number 1731-88-0[6]
Melting Point 5.5 °C[7]
Boiling Point 131 °C at 4 mmHg[7]
Density 0.864 g/mL at 25 °C[7]
Refractive Index n20/D 1.435[7]
Solubility Soluble in alcohol; Insoluble in water.[8][8]

Experimental Protocols

Synthesis of this compound via Acid-Catalyzed Esterification

This protocol describes the synthesis of this compound from tridecanoic acid using methanol with an acid catalyst.

Materials:

  • Tridecanoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (or anhydrous HCl)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve tridecanoic acid in an excess of anhydrous methanol (e.g., a 1:20 molar ratio of acid to methanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of the fatty acid).

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine completion.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of water and hexane. Shake vigorously and allow the layers to separate.

  • Discard the lower aqueous layer.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with water until the washings are neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the hexane solvent using a rotary evaporator to yield crude this compound.

  • The product can be further purified by vacuum distillation.

Isolation of this compound from Monochoria hastata

This protocol is adapted from the methodology described for the isolation of this compound from the leaves of Monochoria hastata.[9]

Materials:

  • Dried leaf powder of Monochoria hastata

  • Ethyl acetate

  • n-hexane

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Rotary evaporator

Procedure:

  • Extraction: Macerate the dried leaf powder with ethyl acetate at room temperature. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethyl acetate extract.

  • Column Chromatography:

    • Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

    • Dissolve the crude ethyl acetate extract in a minimal amount of the mobile phase.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate). The original study does not specify the exact gradient, so optimization may be required.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the compound of interest.

  • Purification: Concentrate the combined fractions under reduced pressure to yield the purified this compound. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis of fatty acid methyl esters (FAMEs), including this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., a polar column like those with a polyethylene glycol stationary phase, or a non-polar column like a DB-5ms)

Procedure:

  • Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent, such as hexane or dichloromethane, to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the sample into the GC injector port.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: Increase to 250 °C at a rate of 10 °C/min

      • Final hold: 250 °C for 5 minutes

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-500

  • Data Analysis: Identify the this compound peak based on its retention time and the fragmentation pattern in the mass spectrum. The characteristic mass spectrum of this compound will show a molecular ion peak (M+) at m/z 228 and other fragment ions.

Biological Activity and Potential Signaling Pathways

While extensive research on the specific signaling pathways directly modulated by this compound in eukaryotic cells is limited, its parent compound, tridecanoic acid, and other odd-chain fatty acids have been shown to have biological effects.

Antibacterial Mechanism of Action

Recent studies have demonstrated that this compound isolated from Monochoria hastata possesses antibacterial activity against various pathogenic bacteria.[9] The proposed mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability and cell lysis.[9] Furthermore, in silico docking studies suggest that this compound can bind to and potentially inhibit the activity of bacterial DNA gyrase, an essential enzyme for DNA replication.[9]

Antibacterial_Mechanism MethylTridecanoate This compound CellMembrane Bacterial Cell Membrane MethylTridecanoate->CellMembrane Intercalates DNAGyrase DNA Gyrase MethylTridecanoate->DNAGyrase Binds to MembraneDisruption Membrane Disruption & Increased Permeability CellMembrane->MembraneDisruption CellLysis Cell Lysis MembraneDisruption->CellLysis Inhibition Inhibition of DNA Replication DNAGyrase->Inhibition

Proposed antibacterial mechanism of this compound.
Potential Involvement in Eukaryotic Signaling

Tridecanoic acid has been identified as an inhibitor of phospholipase A2 (PLA2).[10] PLA2 is a critical enzyme that hydrolyzes phospholipids to release arachidonic acid, a precursor for the synthesis of pro-inflammatory eicosanoids through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. By inhibiting PLA2, tridecanoic acid could potentially exert anti-inflammatory effects. While not directly demonstrated for this compound, it is plausible that it could be hydrolyzed in vivo to tridecanoic acid and thus participate in similar pathways.

Furthermore, fatty acids are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs) and G-protein coupled receptors (GPCRs), such as GPR40 (also known as FFA1).[11][12] These receptors are key regulators of metabolism and inflammation. The activation of these receptors by fatty acids can initiate downstream signaling cascades that modulate gene expression.

Eukaryotic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR (e.g., GPR40) PLC PLC GPCR->PLC MethylTridecanoate This compound TridecanoicAcid Tridecanoic Acid MethylTridecanoate->TridecanoicAcid Hydrolysis TridecanoicAcid->GPCR Activates PLA2 Phospholipase A2 TridecanoicAcid->PLA2 Inhibits PPAR PPAR TridecanoicAcid->PPAR Activates ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) ArachidonicAcid->Eicosanoids IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 GeneExpression Modulation of Gene Expression (Metabolism, Inflammation) PPAR->GeneExpression

Hypothetical involvement of this compound in eukaryotic signaling pathways.

Conclusion

This compound, while a less common fatty acid ester, holds significance as an analytical tool and possesses intriguing biological activities. Its history is intertwined with the development of lipid chemistry and analytical techniques. The detailed protocols provided herein for its synthesis, isolation, and analysis offer a practical resource for researchers. While its direct role in complex eukaryotic signaling is an area requiring further investigation, the known activities of its parent acid and other odd-chain fatty acids suggest potential for future discoveries in drug development and metabolic research. This guide serves as a foundational document to facilitate and inspire continued exploration into the multifaceted nature of this compound.

References

Methodological & Application

Application Note: Methyl Tridecanoate as an Internal Standard for Accurate Quantification of Fatty Acid Methyl Esters by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of fatty acids is a critical aspect of research in numerous fields, including drug development, clinical diagnostics, and food science. Gas chromatography (GC) is a powerful and widely adopted technique for the separation and quantification of fatty acids, which are typically converted to their more volatile fatty acid methyl ester (FAME) derivatives prior to analysis.[1][2] The use of an internal standard (IS) is paramount for achieving accurate and reproducible quantification by correcting for variations in sample preparation and injection volume.

Methyl tridecanoate (C13:0-ME) is an ideal internal standard for the analysis of FAMEs in many biological and industrial samples. As an odd-chain fatty acid methyl ester, it is typically absent or present in very low concentrations in most common plant and animal fats and oils, thus minimizing the risk of interference with endogenous analytes. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of FAMEs by GC with Flame Ionization Detection (GC-FID).

Experimental Protocols

Materials and Reagents
  • Solvents: Hexane (HPLC grade), Methanol (anhydrous), Toluene (anhydrous)

  • Internal Standard: this compound (≥99% purity)

  • Transesterification Reagents:

    • Acid-Catalyzed: Boron trifluoride (BF3) in methanol (14% w/v) or 2% Sulfuric Acid in Methanol

    • Base-Catalyzed: 0.5 M Sodium hydroxide in methanol

  • Extraction Solvent: n-Heptane

  • Anhydrous Sodium Sulfate

  • Lipid Sample: (e.g., vegetable oil, plasma, cell culture extract)

  • FAME Standard Mix: A certified reference mixture of FAMEs for calibration.

Preparation of Standard Solutions

Internal Standard Stock Solution (10 mg/mL):

  • Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.

  • Dissolve the standard in hexane and bring the volume to the mark.

  • Store the stock solution at -20°C.

Calibration Standards:

  • Prepare a series of calibration standards by diluting a certified FAME standard mix with hexane in volumetric flasks.

  • Spike each calibration standard with a known amount of the this compound internal standard stock solution to achieve a final IS concentration that is within the linear range of the detector and representative of the expected analyte concentrations. A typical concentration is 50 µg/mL.

Sample Preparation and Transesterification

The following protocols describe acid- and base-catalyzed transesterification methods. The choice of method depends on the nature of the lipid sample. Base-catalyzed transesterification is faster but may not be suitable for samples containing significant amounts of free fatty acids.

Protocol 2.3.1: Acid-Catalyzed Transesterification (using BF3-Methanol)

  • Accurately weigh approximately 20-50 mg of the lipid sample into a screw-cap glass tube.

  • Add a known volume of the this compound internal standard stock solution. The amount should be chosen to yield a peak area comparable to the major FAME peaks in the sample.

  • Add 2 mL of 14% BF3 in methanol.

  • Cap the tube tightly and heat at 60-100°C for 5-10 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of distilled water and 2 mL of hexane.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 2000 rpm for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to dry the extract.

  • Transfer the dried extract to a GC vial for analysis.

Protocol 2.3.2: Base-Catalyzed Transesterification

  • Accurately weigh approximately 20-50 mg of the lipid sample into a screw-cap glass tube.

  • Add a known volume of the this compound internal standard stock solution.

  • Add 2 mL of 0.5 M sodium hydroxide in methanol.

  • Cap the tube tightly and heat at 50-60°C for 5-10 minutes with occasional vortexing.

  • Cool the tube to room temperature.

  • Add 2 mL of 14% BF3 in methanol to esterify any free fatty acids and neutralize the base. Heat at 60°C for 5 minutes.

  • Follow steps 5-11 from the acid-catalyzed protocol for extraction and drying.

GC-FID Analysis

The following are typical GC-FID conditions for FAME analysis. These may need to be optimized for specific instruments and applications.

Parameter Condition
Gas Chromatograph Agilent 7890A GC or equivalent
Column FAMEWAX, 30 m x 0.32 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, constant flow
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 20:1 to 100:1 (depending on concentration)
Oven Temperature Program Initial: 140°C, hold for 5 minRamp 1: 4°C/min to 240°CHold: 240°C for 10 min
Detector Flame Ionization Detector (FID)
Detector Temperature 260°C
Data System Chromatography data acquisition and processing software

Data Analysis and Quantification

  • Peak Identification: Identify the FAME peaks in the sample chromatogram by comparing their retention times with those of the certified FAME standard mix. The this compound peak should be clearly resolved from other sample components.

  • Calibration Curve: Generate a calibration curve for each FAME by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards.

  • Quantification: Calculate the concentration of each fatty acid in the sample using the corresponding calibration curve and the peak area ratio of the analyte to the internal standard in the sample chromatogram.

The concentration of each FAME (CFAME) can be calculated using the following equation:

CFAME = (AFAME / AIS) * (CIS / RF)

Where:

  • AFAME = Peak area of the FAME

  • AIS = Peak area of the internal standard (this compound)

  • CIS = Concentration of the internal standard

  • RF = Response Factor (determined from the slope of the calibration curve)

Quantitative Data Summary

The following table provides representative quantitative data for a selection of common fatty acid methyl esters using this compound as an internal standard. This data is illustrative and should be generated for each specific analytical method and instrument.

Fatty Acid Methyl EsterAbbreviationRetention Time (min)Response Factor (Relative to C13:0)Linearity (R²)
Methyl MyristateC14:0-ME12.51.02>0.999
Methyl PalmitateC16:0-ME15.80.99>0.999
Methyl PalmitoleateC16:1-ME16.20.98>0.999
Methyl StearateC18:0-ME19.50.97>0.999
Methyl OleateC18:1-ME19.90.96>0.999
Methyl LinoleateC18:2-ME20.50.95>0.999
Methyl LinolenateC18:3-ME21.20.94>0.999
This compound (IS) C13:0-ME 11.2 1.00 -

Experimental Workflow Visualization

FAME_Analysis_Workflow Sample Lipid Sample (Oil, Plasma, etc.) Spike_IS Spike with This compound (IS) Sample->Spike_IS Transesterification Transesterification (Acid or Base Catalyzed) Spike_IS->Transesterification Extraction Liquid-Liquid Extraction with Hexane Transesterification->Extraction Drying Drying with Anhydrous Na2SO4 Extraction->Drying GC_Analysis GC-FID Analysis Drying->GC_Analysis Data_Processing Data Processing & Quantification GC_Analysis->Data_Processing

Caption: Workflow for FAME analysis using this compound as an internal standard.

Conclusion

This compound serves as an excellent internal standard for the accurate and reliable quantification of fatty acid methyl esters by gas chromatography. Its chemical properties and typical absence in common biological samples make it a robust choice for correcting analytical variability. The detailed protocols and guidelines presented in this application note provide a comprehensive framework for researchers, scientists, and drug development professionals to implement this method in their laboratories, ensuring high-quality quantitative data for a wide range of applications.

References

Application Note: Quantification of Fatty Acids in Biological Matrices Using Methyl Tridecanoate as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract The precise quantification of fatty acids is crucial in various fields, including metabolic research, nutritional science, and drug development. Gas chromatography with flame-ionization detection (GC-FID) is a robust and widely used technique for analyzing fatty acid profiles. This application note provides a detailed protocol for the quantification of fatty acids in biological samples through their conversion to fatty acid methyl esters (FAMEs), using methyl tridecanoate (C13:0-ME) as an internal standard. The use of an internal standard is critical as it corrects for variations in sample preparation, extraction efficiency, and instrument response, ensuring high accuracy and reproducibility.[1] This document outlines procedures for lipid extraction, transesterification, GC-FID analysis, and data interpretation.

Principle of Internal Standardization

In quantitative chromatography, an internal standard (IS) is a compound added in a known, constant amount to all samples, calibration standards, and blanks. The IS should be a substance that is chemically similar to the analytes but not naturally present in the samples.[1] this compound is an ideal internal standard for many fatty acid analyses because odd-chain fatty acids like tridecanoic acid (C13:0) are rare in most biological systems.

The fundamental principle is that any loss of analyte during sample processing or injection will be mirrored by a proportional loss of the internal standard. By comparing the peak area of each analyte to the peak area of the internal standard, precise quantification can be achieved. The concentration of an analyte is calculated using the relative response factor (RRF) determined from a calibration curve.

Experimental Protocols

This section details the complete workflow for fatty acid quantification, from sample preparation to final analysis.

Overall Experimental Workflow

The entire process involves several sequential steps, beginning with the extraction of lipids from the biological matrix, followed by the chemical conversion of fatty acids into their corresponding methyl esters (FAMEs), and concluding with chromatographic analysis and quantification.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Quantification Sample Biological Sample (e.g., Plasma, Tissue, Cells) Homogenize Sample Homogenization Sample->Homogenize Add_IS Spike with Internal Standard (this compound) Homogenize->Add_IS Extract Lipid Extraction (e.g., Folch or Bligh-Dyer) Add_IS->Extract Transesterify Transesterification to FAMEs (e.g., using BF3-Methanol) Extract->Transesterify Extract_FAMEs Extract FAMEs (using Hexane) Transesterify->Extract_FAMEs Dry Dry & Reconstitute Extract_FAMEs->Dry GC_FID GC-FID Analysis Dry->GC_FID Peak_Integration Peak Integration & Identification GC_FID->Peak_Integration Quantify Quantification using IS Peak_Integration->Quantify Report Data Reporting Quantify->Report

Caption: Overall workflow for fatty acid quantification.

Reagents and Materials
  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • n-Hexane, HPLC grade

  • Boron trifluoride-methanol solution (BF3-Methanol), 14% (w/v)[2]

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen gas, high purity

  • This compound (Internal Standard), ≥99% purity

  • FAME standards mixture (for calibration and identification)

  • Glass test tubes with PTFE-lined screw caps

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • GC vials with inserts

Protocol 1: Lipid Extraction (Modified Folch Method)

This protocol is suitable for extracting total lipids from plasma, tissues, or cell cultures.

  • Sample Preparation:

    • For liquid samples (e.g., plasma): Use a precise volume (e.g., 100 µL).

    • For solid samples (e.g., tissue): Weigh a precise amount (e.g., 50-100 mg) and homogenize in methanol.

  • Internal Standard Addition: To the prepared sample, add a known amount of this compound solution (e.g., 50 µL of a 1 mg/mL solution in hexane). The amount should be comparable to the expected fatty acid concentrations.[3]

  • Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample in a glass tube.[3][4]

  • Extraction: Vortex the mixture vigorously for 1 minute and then agitate for 20 minutes at room temperature.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. The dried lipid extract is now ready for derivatization.

Protocol 2: Transesterification to FAMEs (Acid-Catalyzed)

This procedure converts both free fatty acids and acylglycerols into FAMEs.[5]

  • Reagent Addition: Add 2 mL of 14% BF3-Methanol reagent to the dried lipid extract from the previous step.[6][7]

  • Reaction: Tightly cap the tube, vortex briefly, and heat at 100°C for 30-60 minutes in a heating block or water bath.[5]

  • Cooling: Cool the tube to room temperature.

  • FAME Extraction: Add 1 mL of n-hexane and 2 mL of distilled water to the tube. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes. The FAMEs will be in the upper hexane layer.

  • Collection: Carefully transfer the upper hexane layer to a clean GC vial, passing it through a small column of anhydrous sodium sulfate to remove any residual water.

  • Final Preparation: If necessary, concentrate the sample under a nitrogen stream and reconstitute in a known volume of hexane (e.g., 100 µL) for GC analysis.

G cluster_reactants Reactants cluster_products Products Triglyceride Triglyceride (Lipid) Catalyst Catalyst (BF3 or H+) Triglyceride->Catalyst Methanol Methanol (3 eq.) Methanol->Catalyst FAMEs Fatty Acid Methyl Esters (3 eq.) Glycerol Glycerol Catalyst->FAMEs Catalyst->Glycerol

Caption: Acid-catalyzed transesterification of a triglyceride.

GC-FID Instrumentation and Conditions

Accurate separation and detection of FAMEs are achieved using a high-resolution capillary column.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890A or equivalent with FID detector
Column High-polarity cyanopropyl column (e.g., TR-FAME, Rt-2560, BPX-70), 30-100 m length, 0.25 mm I.D., 0.2-0.25 µm film thickness[2][8][9]
Carrier Gas Helium or Hydrogen, constant flow rate (e.g., 1 mL/min)[3]
Injection Volume 1 µL
Inlet Temperature 250°C
Split Ratio 20:1 to 50:1[3]
Oven Program Initial temp 100°C, hold for 2 min; ramp at 10°C/min to 180°C; ramp at 5°C/min to 240°C; hold for 10-15 min. (This program should be optimized for the specific column and analyte list)[9]
Detector Temp 260-280°C
Gases Hydrogen, Air, and Makeup Gas (N₂ or He) as per manufacturer's recommendations

Data Presentation and Quantification

Quantification Logic

The concentration of each fatty acid is calculated relative to the known concentration of the internal standard. This requires determining the Relative Response Factor (RRF) for each analyte.

G cluster_inputs Known & Measured Inputs cluster_output Calculated Output Conc_IS Concentration of IS (Known) Formula Conc_Analyte = (Area_Analyte / Area_IS) * (Conc_IS / RRF) Conc_IS->Formula Area_IS Peak Area of IS (Measured) Area_IS->Formula Area_Analyte Peak Area of Analyte (Measured) Area_Analyte->Formula RRF Relative Response Factor (from Calibration) RRF->Formula Conc_Analyte Concentration of Analyte (Calculated) Formula->Conc_Analyte

Caption: Logic for analyte quantification using an internal standard.

Method Validation Data

A robust analytical method must be validated for linearity, sensitivity, precision, and accuracy. The following table summarizes typical performance data for this method.

ParameterSpecificationTypical Result
Linearity (R²) > 0.995> 0.998[7]
Limit of Detection (LOD) Signal-to-Noise > 30.2-0.6 µg/mL[7]
Limit of Quantification (LOQ) Signal-to-Noise > 100.6-1.7 µg/mL[7]
Precision (Repeatability, %RSD) < 5%0.89% - 2.34%[9]
Accuracy (Recovery, %) 90-110%95% - 105%[9]
Sample Quantitative Results

The final output is typically a profile of all identified and quantified fatty acids in the sample, expressed as a concentration (e.g., µg/mL or mg/g).

Fatty Acid (as FAME)Retention Time (min)Peak AreaConcentration (µg/mL)
Methyl Myristate (C14:0)12.5150,00015.2
Methyl Palmitate (C16:0)15.8850,00088.4
Methyl Palmitoleate (C16:1)16.1120,00012.1
Methyl Stearate (C18:0)18.9450,00046.5
Methyl Oleate (C18:1)19.21,200,000125.6
Methyl Linoleate (C18:2)19.8950,00099.1
This compound (IS) 14.2 500,000 50.0 (Spiked)

Note: The use of tridecanoic acid as the internal standard, added before the lipid extraction step, can provide a more comprehensive control for the entire workflow, including extraction efficiency. If using tridecanoic acid, it will be derivatized to this compound along with the sample's native fatty acids.[4][10] The choice between adding the acid or its methyl ester depends on the specific aspects of the workflow that need to be controlled.

References

Application Notes & Protocols for Methyl Tridecanoate GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds. In the field of lipidomics and related disciplines, fatty acids are commonly analyzed as their more volatile fatty acid methyl ester (FAME) derivatives. Methyl tridecanoate is the methyl ester of tridecanoic acid (a 13-carbon saturated fatty acid). Due to its rare natural occurrence in most biological samples, tridecanoic acid is frequently employed as an internal standard to ensure the accuracy and precision of quantitative fatty acid analysis.[1][2] This document provides detailed protocols for sample preparation involving lipid extraction and transesterification to generate FAMEs, including this compound, for subsequent GC-MS analysis.

Core Concepts

The overall workflow for preparing samples for this compound GC-MS analysis involves two primary stages: lipid extraction and derivatization (transesterification).

  • Lipid Extraction: This step isolates lipids from the sample matrix. The choice of method depends on the sample type (e.g., tissue, cells, biofluids). A common and robust method is the Folch extraction, which uses a chloroform and methanol mixture.[1][3]

  • Derivatization (Transesterification): Because fatty acids themselves are not sufficiently volatile for GC analysis, they must be chemically modified.[4][5] Transesterification is a process that converts fatty acids (both free and those bound in complex lipids like triglycerides and phospholipids) into their corresponding FAMEs.[6] This is typically achieved through acid- or base-catalyzed reaction in the presence of methanol.[7][8]

This compound is formed during this process from the internal standard, tridecanoic acid, which is added to the sample at the beginning of the preparation.

Experimental Protocols

Protocol 1: Two-Step Lipid Extraction and Acid-Catalyzed Transesterification

This protocol is suitable for a wide range of biological samples, including tissues and cell cultures.

Materials:

  • Chloroform

  • Methanol

  • Butylated hydroxytoluene (BHT)

  • 0.88% (w/v) Potassium chloride (KCl) solution

  • Tridecanoic acid internal standard solution (e.g., 1 mg/mL in methanol)

  • 3M Methanolic HCl

  • n-Hexane

  • 0.9% (w/v) Sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Glass tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

  • Nitrogen gas evaporator or SpeedVac

Procedure:

Part A: Lipid Extraction (Modified Folch Method) [1][3]

  • Sample Homogenization: Weigh 10-50 mg of the tissue or cell pellet into a glass tube.

  • Internal Standard Spiking: Add a known volume of the tridecanoic acid internal standard solution to the sample. The amount should be chosen to be within the calibration range of the assay.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.01% (w/v) BHT.[3]

  • Homogenization: Vortex the mixture thoroughly for 3 minutes to ensure complete homogenization and lipid extraction.

  • Phase Separation: Add 0.5 mL of 0.88% KCl solution and vortex briefly.[3]

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the phases.[3]

  • Lipid Collection: Carefully collect the lower chloroform layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen or using a SpeedVac to obtain the dry lipid extract. The sample can be stored at -80°C at this stage.[3]

Part B: Transesterification to FAMEs [3]

  • Reagent Addition: Add 1 mL of 3M methanolic HCl to the dried lipid extract.[3]

  • Reaction: Cap the tube tightly and heat at 80°C for 1 hour in a water bath or heating block.[3]

  • Cooling: Allow the tube to cool to room temperature.

  • FAME Extraction: Add 1 mL of 0.9% NaCl solution and 1.5 mL of n-hexane. Vortex thoroughly for 1 minute.[3]

  • Phase Separation: Centrifuge at 1,500 x g for 5 minutes.

  • Collection: The upper hexane layer contains the FAMEs. Carefully transfer approximately 100 µL of this layer to a GC-MS autosampler vial with an insert for analysis.[3]

Protocol 2: One-Step Direct Transesterification

This rapid method is suitable for samples where a separate, exhaustive lipid extraction is not required.[9][10]

Materials:

  • Methanol:Acetyl chloride (20:1, v/v) reagent

  • n-Hexane

  • Tridecanoic acid internal standard solution

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Glass tubes with PTFE-lined caps

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Sample and Reagent Addition: To approximately 1 mg of the sample in a glass tube, add 1 mL of n-hexane and 2 mL of the methanol:acetyl chloride (20:1, v/v) reagent.[9]

  • Internal Standard Spiking: Add a known volume of the tridecanoic acid internal standard solution.

  • Reaction: Cap the tube tightly and heat at 100°C for 1 hour.

  • Cooling and Extraction: After cooling to room temperature, add 1 mL of saturated NaCl solution. Vortex and allow the phases to separate.

  • Collection: The upper hexane layer containing the FAMEs is transferred to a GC-MS vial for analysis.

Data Presentation

Quantitative performance of fatty acid analysis following derivatization is crucial. The following table summarizes typical validation parameters from relevant studies.

ParameterValue RangeCommentsSource
Linearity (r²) > 0.995Achieved over a 20-fold concentration range for various fatty acids.[1]
Limit of Detection (LOD) 0.008 - 0.016 mg/LMethod dependent; determined at a signal-to-noise ratio > 3.[2]
Limit of Quantification (LOQ) 7.6 - 91.8 ng/mLMethod dependent; determined at a signal-to-noise ratio > 10.[1]
Precision (RSD) < 5%For intra- and inter-day assays.[2]
Concentration for GC-MS ~10 µg/mLRecommended concentration in a volatile solvent for a 1 µL injection.[11]

Visualizations

Workflow Diagrams

The following diagrams illustrate the experimental workflows for the described protocols.

G cluster_extraction Part A: Lipid Extraction cluster_transesterification Part B: Transesterification A Sample Homogenization (10-50 mg tissue) B Add Internal Standard (Tridecanoic Acid) A->B C Add 2:1 Chloroform:Methanol B->C D Vortex (3 min) C->D E Add 0.88% KCl for Phase Separation D->E F Centrifuge (2,000 x g, 10 min) E->F G Collect Lower Chloroform Layer F->G H Evaporate Solvent G->H I Add 3M Methanolic HCl H->I Proceed to Derivatization J Heat (80°C, 1 hr) I->J K Cool to Room Temperature J->K L Add NaCl and Hexane for Extraction K->L M Vortex and Centrifuge L->M N Collect Upper Hexane Layer (FAMEs) M->N O Analyze by GC-MS N->O

Caption: Workflow for Two-Step Lipid Extraction and Transesterification.

G cluster_direct One-Step Direct Transesterification A Combine Sample, Hexane, and Methanol:Acetyl Chloride B Add Internal Standard (Tridecanoic Acid) A->B C Heat (100°C, 1 hr) B->C D Cool to Room Temperature C->D E Add Saturated NaCl D->E F Vortex and Separate Phases E->F G Collect Upper Hexane Layer (FAMEs) F->G H Analyze by GC-MS G->H

Caption: Workflow for One-Step Direct Transesterification.

Chemical Pathway

The derivatization of a fatty acid to a fatty acid methyl ester (FAME) is a critical step. The diagram below shows the general acid-catalyzed esterification reaction.

Caption: Acid-Catalyzed Conversion of a Fatty Acid to a FAME.

References

Application Notes and Protocols: The Use of Methyl Tridecanoate in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of lipidomics, the accurate quantification of fatty acids is paramount to understanding cellular metabolism, disease pathogenesis, and the efficacy of therapeutic interventions. Methyl tridecanoate (C13:0 methyl ester) has established itself as a valuable tool, primarily serving as an internal standard in gas chromatography-based lipid profiling. Its utility stems from its rarity in most biological systems, ensuring that its detection signal does not overlap with endogenous fatty acids, thereby providing a reliable reference for quantification. This document provides detailed application notes and experimental protocols for the use of this compound in lipidomics research.

Principle of Use

This compound is an odd-chain saturated fatty acid methyl ester. In lipidomics, a known quantity of this compound is added to a biological sample at the beginning of the lipid extraction process. Because it behaves chemically similarly to other fatty acid methyl esters during extraction, derivatization, and analysis, any loss of sample during these steps will be mirrored by a proportional loss of the internal standard. By comparing the signal of the analytes to the signal of the internal standard, accurate quantification can be achieved, correcting for experimental variability.

Applications

The primary application of this compound is as an internal standard for the quantitative analysis of fatty acids by gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS). This technique is widely used in:

  • Metabolic Research: To study fatty acid profiles in various tissues and biofluids under different physiological or pathological conditions.

  • Nutritional Science: To assess the fatty acid composition of foods and to monitor the absorption and metabolism of dietary fats.

  • Biofuel Development: To quantify the fatty acid content of microorganisms or plant oils being investigated as sources for biodiesel.

  • Clinical Diagnostics: To identify potential biomarkers for diseases such as metabolic syndrome, cardiovascular disease, and cancer.

  • Drug Development: To evaluate the effect of drugs on lipid metabolism.

Data Presentation

The following tables summarize key quantitative parameters relevant to the use of this compound and related FAME analysis methodologies.

Table 1: Method Validation Parameters for FAME Analysis using GC

ParameterTypical Value/RangeAnalysis PlatformNotes
Linearity (R²)> 0.99GC-FID, GC-MSIndicates a strong correlation between concentration and detector response.[1]
Response Factor RSD%< 5%GC-FIDDemonstrates excellent linearity in peak response across different concentration levels.[2]
Limit of Detection (LOD)0.21 - 0.54 µg/mLGC-FIDThe lowest concentration of an analyte that can be reliably detected.[1]
Limit of Quantification (LOQ)0.63 - 1.63 µg/mLGC-FIDThe lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[1]
Retention Time RSD%< 0.1%GCHigh repeatability ensures reliable peak identification.[2]
Peak Area RSD%< 5%GC-FIDIndicates good precision of repeated measurements.[2]

Table 2: Recovery Rates for Common Lipid Extraction Methods

Extraction MethodAverage Recovery RateNotes
Methanol:MTBE:Chloroform (MMC)97.8%Generally shows high recovery rates for a broad range of lipid classes.[3]
Methanol/MTBE89.0%A widely used method that is amenable to high-throughput workflows.[3]
Folch (Chloroform:Methanol)86.6%A classic and robust method for total lipid extraction.[3]
Bligh & Dyer (Chloroform:Methanol:Water)77.7%A modification of the Folch method, often used for samples with high water content.[3]

Note: Recovery rates can vary depending on the specific lipid class and the biological matrix.

Experimental Protocols

Protocol 1: Total Lipid Extraction and FAME Derivatization for GC Analysis

This protocol describes a general procedure for extracting total lipids from a biological sample and converting the fatty acids to fatty acid methyl esters (FAMEs) for subsequent GC analysis, using this compound as an internal standard.

Materials:

  • Biological sample (e.g., tissue, cells, plasma)

  • This compound internal standard solution (e.g., 1 mg/mL in hexane)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Boron trifluoride (BF3) in methanol (14%) or 1.25 M Methanolic HCl

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

  • Nitrogen evaporator

Procedure:

  • Sample Preparation and Spiking:

    • Accurately weigh a known amount of the biological sample into a glass tube.

    • Add a precise volume of the this compound internal standard solution. The amount added should be chosen to yield a GC peak that is within the calibration range and comparable in height to the major fatty acids of interest.

  • Lipid Extraction (Folch Method):

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. A common ratio is 20 volumes of solvent to 1 volume of sample.

    • Homogenize the sample thoroughly using a vortex mixer or sonicator.

    • Allow the extraction to proceed for at least 20 minutes at room temperature.

    • Add 0.2 volumes of 0.9% NaCl solution to the extract to induce phase separation.

    • Vortex the mixture and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.

    • Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Solvent Evaporation:

    • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

  • Derivatization to FAMEs (using BF3-Methanol):

    • Add 1-2 mL of 14% BF3 in methanol to the dried lipid extract.

    • Cap the tube tightly and heat at 100°C for 30-60 minutes in a water bath or heating block.

    • Cool the tube to room temperature.

  • FAME Extraction:

    • Add 1 mL of hexane and 1 mL of distilled water to the tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge briefly to separate the layers.

    • Carefully transfer the upper hexane layer, which contains the FAMEs, to a new tube.

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Sample Concentration and Analysis:

    • Transfer the dried hexane extract to a GC autosampler vial.

    • If necessary, concentrate the sample under a gentle stream of nitrogen.

    • The sample is now ready for injection into the GC system.

Protocol 2: Gas Chromatography (GC) Analysis of FAMEs

This protocol provides typical starting conditions for the analysis of FAMEs by GC-FID or GC-MS.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A polar capillary column is recommended for FAME analysis, such as a BPX70 or a SP-2560 (e.g., 100 m x 0.25 mm, 0.20 µm film thickness).[4]

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C (FID) or as per MS manufacturer's recommendations.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 4 minutes.

    • Ramp 1: Increase to 240°C at 3°C/minute.

    • Hold at 240°C for 15 minutes.

    • This program should be optimized based on the specific column and the range of fatty acids being analyzed.

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1 to 100:1, depending on sample concentration.

Data Analysis:

  • Identify the peaks corresponding to the FAMEs based on their retention times by comparing them to a known FAME standard mixture.

  • Identify the peak for this compound (internal standard).

  • Calculate the response factor for each fatty acid relative to the internal standard using a calibration curve prepared with known concentrations of FAME standards and a constant concentration of the internal standard.

  • Quantify the amount of each fatty acid in the sample using the following formula:

    Amount of Fatty Acid = (Peak Area of Fatty Acid / Peak Area of Internal Standard) x (Concentration of Internal Standard / Response Factor) x (Volume of Extract / Weight of Sample)

Use of this compound in LC-MS Lipidomics

While this compound is a cornerstone internal standard for GC-based fatty acid analysis, its use in liquid chromatography-mass spectrometry (LC-MS) based lipidomics is less common. In LC-MS, the focus is often on the analysis of intact lipid molecules rather than their constituent fatty acids. For quantitative LC-MS lipidomics, the gold standard is the use of stable isotope-labeled internal standards for each lipid class (e.g., d7-cholesterol, 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine).

However, odd-chain fatty acids and their esters can still have a role in certain targeted LC-MS assays. For instance, in methods where free fatty acids are analyzed, an odd-chain fatty acid like tridecanoic acid could be used as an internal standard. If FAMEs are being analyzed by LC-MS (a less common approach), this compound would be a suitable internal standard.

Visualizations

Experimental_Workflow_GC_FAME_Analysis cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Spike Spike with Methyl Tridecanoate (IS) Sample->Spike 1 Extraction Lipid Extraction (e.g., Folch) Spike->Extraction 2 Drydown1 Evaporate Solvent Extraction->Drydown1 3 Derivatize Derivatization to FAMEs (e.g., BF3-Methanol) Drydown1->Derivatize 4 ExtractFAMEs Extract FAMEs (Hexane) Derivatize->ExtractFAMEs 5 GC_Analysis GC-FID/MS Analysis ExtractFAMEs->GC_Analysis 6 Data_Analysis Data Processing and Quantification GC_Analysis->Data_Analysis 7

Caption: Workflow for GC-based FAME analysis using this compound.

Logic_of_Internal_Standard_Quantification cluster_sample Biological Sample cluster_standard Internal Standard cluster_process Experimental Process cluster_detection Detection cluster_quantification Quantification Analyte Endogenous Fatty Acids (Unknown Amount) Process Extraction Derivatization Injection Analyte->Process IS This compound (Known Amount) IS->Process Detector GC-FID or GC-MS Process->Detector Quant Ratio of Analyte Signal to IS Signal Detector->Quant

Caption: Logic of quantification using an internal standard.

Conclusion

This compound is a reliable and widely used internal standard for the quantitative analysis of fatty acids in lipidomics studies, particularly when employing gas chromatography. Its chemical properties and low natural abundance make it an excellent choice for correcting for sample loss and analytical variability. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their lipidomics workflows. While its application in LC-MS is more nuanced, its foundational role in GC-based lipid analysis remains critical for obtaining accurate and reproducible results.

References

Application Notes and Protocols for the Derivatization of Fatty Acids to Methyl Esters for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of fatty acids by gas chromatography (GC) is a fundamental technique in various scientific disciplines, including lipidomics, food science, and pharmaceutical research. Free fatty acids are polar compounds that can exhibit poor peak shape and resolution during GC analysis due to their tendency to form hydrogen bonds and interact with the stationary phase. To overcome these challenges, derivatization to fatty acid methyl esters (FAMEs) is a crucial sample preparation step. This process replaces the active hydrogen in the carboxylic acid group with a methyl group, resulting in more volatile and less polar compounds that are amenable to GC analysis.

This document provides detailed application notes and protocols for the most common methods of derivatizing fatty acids to FAMEs. It includes a comparative overview of the different approaches, detailed experimental procedures, and safety considerations to guide researchers in selecting and performing the optimal method for their specific analytical needs.

Comparison of Common Derivatization Methods

Several methods are available for the preparation of FAMEs, each with its own advantages and disadvantages. The choice of method often depends on the nature of the sample (e.g., free fatty acids vs. complex lipids), the required throughput, and the potential for side reactions. The following table summarizes the key characteristics of the most widely used derivatization techniques.

MethodCatalyst/ReagentReaction ConditionsAdvantagesDisadvantages
Acid-Catalyzed Esterification/Transesterification Boron Trifluoride (BF₃) in Methanol60-100°C, 5-60 minEffective for both free fatty acids (FFAs) and esterified fatty acids. Relatively fast.[1]BF₃ is toxic and moisture-sensitive.[2] Can cause degradation of conjugated linoleic acids at high temperatures.[3] May produce artifacts with certain fatty acids.
Hydrochloric Acid (HCl) in Methanol45-100°C, 1-14 hoursMilder than BF₃, leading to fewer artifacts.[1] Effective for FFAs and complex lipids. Can be prepared from common lab reagents.[1]Slower reaction times compared to BF₃ and base-catalyzed methods.[1]
Base-Catalyzed Transesterification Sodium Methoxide (NaOCH₃) in MethanolRoom temp - 50°C, 10-20 minVery rapid and occurs under mild conditions.[4][5] High reaction efficiency for triglycerides and phospholipids.[5]Not effective for esterifying free fatty acids.[6] Sensitive to water and high FFA content, which can lead to soap formation.
Potassium Hydroxide (KOH) in Methanol50°C, 30 minSimple one-step protocol for transesterification.Ineffective for methylating free fatty acids.[6]
"Instant" On-Column Derivatization Trimethylsulfonium Hydroxide (TMSH)Injection port temperatureVery rapid, minimal sample handling, and suitable for automation.[7][8]Can lead to insufficient derivatization of polyunsaturated fatty acids (PUFAs).[6] Requires a hot injector for pyrolysis.

Experimental Protocols

Acid-Catalyzed Methylation using Boron Trifluoride (BF₃)-Methanol

This method is suitable for a wide range of lipid samples, including those containing both free and esterified fatty acids.

Materials:

  • Sample containing fatty acids (1-25 mg)

  • BF₃-Methanol reagent (10-14% w/v)

  • Hexane or Heptane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Protocol:

  • Weigh 1-25 mg of the lipid sample into a reaction vial.

  • Add 1-2 mL of BF₃-Methanol reagent to the vial.

  • Tightly cap the vial and heat at 60-100°C for 5-10 minutes. For samples containing triglycerides, a longer reaction time of up to 1 hour may be necessary.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane (or heptane) and 1 mL of saturated NaCl solution to the vial.

  • Vortex vigorously for 1-2 minutes to extract the FAMEs into the organic layer.

  • Allow the layers to separate.

  • Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis.

Safety Precautions:

  • Boron trifluoride is toxic and corrosive. Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • BF₃-Methanol is flammable. Keep away from ignition sources.

BF3_Methanol_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_extraction Extraction cluster_analysis Analysis Sample 1. Weigh Sample (1-25 mg) Add_BF3 2. Add BF3-Methanol (1-2 mL) Sample->Add_BF3 Heat 3. Heat (60-100°C, 5-60 min) Add_BF3->Heat Cool 4. Cool to Room Temp Heat->Cool Add_Hexane_NaCl 5. Add Hexane & Saturated NaCl Cool->Add_Hexane_NaCl Vortex 6. Vortex Add_Hexane_NaCl->Vortex Separate 7. Separate Layers Vortex->Separate Transfer 8. Transfer Organic Layer Separate->Transfer Dry 9. Dry with Na2SO4 Transfer->Dry GC_Analysis 10. GC Analysis Dry->GC_Analysis

BF₃-Methanol Derivatization Workflow
Base-Catalyzed Methylation using Sodium Methoxide

This rapid method is ideal for the transesterification of triglycerides and phospholipids but is not suitable for free fatty acids.

Materials:

  • Lipid sample (e.g., vegetable oil)

  • 0.5 M Sodium Methoxide in Methanol

  • Heptane or Hexane

  • Deionized Water

  • Reaction vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge (optional)

Protocol:

  • Place the lipid sample (e.g., a few drops of oil or a dried lipid extract) into a reaction vial.

  • Add 1 mL of 0.5 M sodium methoxide in methanol.

  • Vortex the mixture and let it stand at room temperature for 10-20 minutes, or gently heat at 50°C for 10 minutes.[4]

  • Add 1 mL of deionized water and 0.5 mL of heptane (or hexane).[4]

  • Vortex vigorously to extract the FAMEs into the organic layer.

  • Centrifuge briefly to aid phase separation if necessary.

  • Transfer the upper organic layer to a GC vial for analysis.

Safety Precautions:

  • Sodium methoxide is corrosive and flammable. Handle in a fume hood.

  • Wear appropriate PPE.

  • Reacts violently with water. Ensure all glassware is dry.

Sodium_Methoxide_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_extraction Extraction cluster_analysis Analysis Sample 1. Place Sample in Vial Add_NaOMe 2. Add Sodium Methoxide Sample->Add_NaOMe React 3. React (RT or 50°C, 10-20 min) Add_NaOMe->React Add_Heptane_H2O 4. Add Heptane & Water React->Add_Heptane_H2O Vortex 5. Vortex Add_Heptane_H2O->Vortex Separate 6. Separate Layers Vortex->Separate Transfer 7. Transfer Organic Layer Separate->Transfer GC_Analysis 8. GC Analysis Transfer->GC_Analysis

Sodium Methoxide Derivatization Workflow
On-Column Derivatization using Trimethylsulfonium Hydroxide (TMSH)

This method is extremely rapid and well-suited for high-throughput and automated analyses. Derivatization occurs in the hot GC injection port.

Materials:

  • Lipid sample

  • Trimethylsulfonium Hydroxide (TMSH) reagent (0.2 M in Methanol)

  • Solvent (e.g., Toluene or MTBE)

  • Autosampler vials with inserts

Protocol:

  • Dissolve the dried lipid extract or sample in a suitable solvent (e.g., 100 µL of Toluene).

  • For manual injection, mix the sample solution with an equal volume of TMSH reagent immediately before injection.

  • For automated injection, the autosampler can be programmed to aspirate the sample and TMSH reagent sequentially into the syringe.[7]

  • Inject the mixture into the GC. The derivatization reaction (pyrolysis and transesterification) occurs in the hot injector (typically 250-300°C).

  • The FAMEs are then separated on the GC column.

Safety Precautions:

  • TMSH is a strong base and should be handled with care.

  • Wear appropriate PPE.

  • Ensure the GC injection port is properly maintained for this type of reaction.

TMSH_Workflow cluster_prep Sample Preparation cluster_analysis Derivatization & Analysis Dissolve 1. Dissolve Sample in Solvent Mix 2. Mix with TMSH Reagent Dissolve->Mix Inject 3. Inject into Hot GC Inlet Mix->Inject GC_Analysis 4. GC Separation and Analysis Inject->GC_Analysis

TMSH On-Column Derivatization Workflow

Conclusion

The derivatization of fatty acids to their corresponding methyl esters is an essential step for reliable GC analysis. The choice of the derivatization method should be carefully considered based on the sample type, the specific fatty acids of interest, and the available laboratory resources. Acid-catalyzed methods, particularly with BF₃-methanol, are versatile for a broad range of lipids. Base-catalyzed methods offer speed and efficiency for transesterification, while TMSH provides a rapid solution for high-throughput applications. By following the detailed protocols and safety guidelines presented in these application notes, researchers can achieve accurate and reproducible quantification of fatty acids in their samples.

References

Troubleshooting & Optimization

Technical Support Center: Methyl Tridecanoate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the quantification of methyl tridecanoate (C13:0), a common internal standard in fatty acid methyl ester (FAME) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound commonly used as an internal standard for FAME analysis?

A1: this compound is often chosen as an internal standard for the analysis of fatty acid methyl esters (FAMEs) by gas chromatography (GC) because it is a fatty acid that is not naturally present in most biological samples. This ensures that the peak corresponding to this compound in the chromatogram does not overlap with other FAMEs from the sample, allowing for accurate quantification.

Q2: When should I add the this compound internal standard to my sample?

A2: The point of addition for your internal standard is critical and depends on what you want to correct for.

  • To correct for variations in both the extraction and derivatization (transesterification) steps, as well as injection variability, the internal standard should be added at the very beginning of the sample preparation process, before any extraction or reaction steps.[1]

  • To correct only for injection variability, the internal standard can be added to the final extract just before GC analysis.

Q3: What is a typical concentration for a this compound internal standard working solution?

A3: A common concentration for a this compound (C13:0-ME) internal standard working solution is 10 mg/mL.[2] This stock can then be diluted further and added to samples to achieve a final concentration that gives a peak area response within the linear range of the detector and is comparable to the expected analyte concentrations.

Q4: Can I use tridecanoic acid instead of this compound as my internal standard?

A4: Yes, you can use tridecanoic acid as an internal standard. If you add tridecanoic acid at the beginning of your sample preparation, it will undergo the same derivatization (transesterification) process as the fatty acids in your sample. This can be advantageous as it accounts for the efficiency of the methylation reaction. If your sample already consists of methyl esters (like biodiesel), then adding this compound directly is more appropriate.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape - Tailing Peak for this compound

A tailing peak for this compound can lead to inaccurate integration and, consequently, imprecise quantification.[3][4]

Symptoms:

  • The this compound peak is asymmetrical with a "tail" extending to the right.

  • The peak asymmetry factor is greater than 1.2.

Possible Causes and Solutions:

Possible Cause Solution
Active Sites in the Inlet or Column Clean or Replace the Inlet Liner: The glass liner in the GC inlet can become contaminated with non-volatile residues. Regularly replace or clean the liner. Using a deactivated liner can also help.[5]
Column Contamination: Non-volatile sample components can accumulate at the head of the column. Trim the first 15-30 cm of the column.
Column Degradation: The stationary phase of the column can degrade over time, exposing active silanol groups. If trimming the column does not resolve the issue, the column may need to be replaced.[6]
Improper Column Installation Correct Column Position: Ensure the column is installed at the correct depth in both the inlet and the detector according to the manufacturer's instructions. An incorrect position can create dead volumes, leading to peak tailing.[3][6]
Poor Column Cut: A non-square or jagged cut of the fused silica column can cause peak tailing. Ensure a clean, 90-degree cut using a ceramic scoring wafer.[3]
Low Inlet Temperature Increase Inlet Temperature: The inlet temperature should be high enough to ensure rapid and complete vaporization of the this compound. A temperature of 250°C is a good starting point for FAME analysis.

Quantitative Data for Peak Tailing:

Peak Quality Asymmetry Factor (As) Appearance Implication
Excellent1.0 - 1.1Symmetrical Gaussian peakIdeal for accurate integration.
Acceptable1.1 - 1.5Minor tailingGenerally acceptable, but monitor for worsening.
Poor> 1.5Significant tailingIndicates a problem that needs to be addressed. Can lead to inaccurate quantification.[4]
Issue 2: Low or Inconsistent Recovery of this compound

Low or variable recovery of the internal standard can indicate problems with your sample preparation procedure.

Symptoms:

  • The peak area of the this compound is significantly smaller than expected.

  • The relative standard deviation (%RSD) of the this compound peak area across replicate samples is high (>15%).

Possible Causes and Solutions:

Possible Cause Solution
Incomplete Extraction Optimize Extraction Solvent and Method: Ensure the chosen solvent and extraction technique are appropriate for your sample matrix. Multiple extractions may be necessary to achieve complete recovery.
Ensure Proper Phase Separation: During liquid-liquid extraction, allow adequate time for the layers to separate completely to avoid loss of the analyte-containing phase.
Incomplete Derivatization (Transesterification) Optimize Reaction Conditions: Ensure the reaction time, temperature, and catalyst concentration are sufficient for complete methylation. For example, a common method involves heating with 1.2% HCl in methanol/toluene at 100°C for 90 minutes for samples containing sterol esters.[7]
Ensure Anhydrous Conditions: Water can interfere with the transesterification reaction. Use anhydrous methanol and minimize the sample's water content.[7]
Sample Loss During Solvent Evaporation Gentle Evaporation: If a solvent evaporation step is necessary, perform it under a gentle stream of nitrogen at a moderate temperature to prevent the loss of the relatively volatile this compound.

Expected Recovery Ranges for Internal Standards:

Recovery % Interpretation
85% - 115%Excellent
70% - 85% or 115% - 130%Acceptable, but investigate potential sources of bias.
< 70% or > 130%Unacceptable. Indicates significant sample loss or interference. Method optimization is required.
Issue 3: Co-elution of this compound with a Sample Peak

An interfering peak from the sample matrix co-eluting with the this compound peak will lead to inaccurate quantification.

Symptoms:

  • The this compound peak in the sample chromatogram is significantly larger than in the standard, or its shape is distorted.

  • Mass spectrometry (if available) shows fragment ions not characteristic of this compound under the C13:0 peak.

Possible Causes and Solutions:

Possible Cause Solution
Inadequate Chromatographic Resolution Optimize GC Oven Temperature Program: Modify the temperature ramp to improve the separation between the interfering peak and this compound. A slower ramp rate can often increase resolution.
Use a More Selective GC Column: A column with a different stationary phase chemistry may provide the necessary selectivity to resolve the co-eluting peaks. Highly polar cyanopropyl siloxane columns (e.g., SP-2560) are commonly used for FAME analysis and offer excellent selectivity.
Sample Matrix Interference Implement a Sample Cleanup Step: If the interfering compound is from the sample matrix, consider adding a solid-phase extraction (SPE) or other cleanup step to your sample preparation protocol to remove the interfering components before GC analysis.

Experimental Protocols

Protocol 1: Lipid Extraction and Transesterification

This protocol describes a one-step extraction and derivatization method suitable for many biological samples.

Materials:

  • Sample (e.g., ~20-50 mg of lyophilized biomass)

  • This compound internal standard solution (10 mg/mL in hexane)

  • Methanol:Acetyl Chloride (20:1, v/v)

  • n-Hexane

  • 6% (w/v) Sodium Carbonate (Na₂CO₃) solution

  • Screw-cap glass tubes with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh the sample into a screw-cap glass tube.

  • Add a known volume of the this compound internal standard solution (e.g., 100 µL).

  • Add 2 mL of the methanol:acetyl chloride solution and 1 mL of n-hexane.

  • Cap the tubes tightly and vortex for 30 seconds.

  • Heat the tubes at 100°C for 60 minutes in a heating block or water bath.

  • Allow the tubes to cool to room temperature.

  • Add 2 mL of 6% Na₂CO₃ solution to stop the reaction and neutralize the acid.

  • Vortex for 30 seconds.

  • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial for analysis.

Protocol 2: GC-FID Analysis of FAMEs

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Split/Splitless Inlet

  • Autosampler

GC Conditions:

Parameter Setting
Column Highly polar cyanopropyl siloxane column (e.g., SP-2560, 100 m x 0.25 mm, 0.20 µm film thickness)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1 (can be optimized based on sample concentration)
Oven Program Initial: 140°C, hold for 5 minRamp: 4°C/min to 240°CHold: 240°C for 20 min
Detector FID
Detector Temperature 260°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂ or He) 25 mL/min

Visual Troubleshooting Guides

GC_Troubleshooting_Workflow cluster_issues Identify Primary Symptom cluster_peak_shape Troubleshooting Peak Shape cluster_recovery Troubleshooting Recovery cluster_coelution Troubleshooting Co-elution start Problem with This compound Quantification peak_shape Poor Peak Shape (Tailing) start->peak_shape recovery Low/Inconsistent Recovery start->recovery coelution Suspected Co-elution start->coelution check_inlet Check Inlet: - Clean/replace liner - Check for leaks peak_shape->check_inlet Start Here check_extraction Review Extraction: - Solvent choice - Number of extractions recovery->check_extraction Start Here optimize_gc Optimize GC Method: - Slower oven ramp - Different column coelution->optimize_gc Start Here check_column Check Column: - Recut inlet - Check installation depth - Trim column check_inlet->check_column check_temp Check Temperatures: - Inlet temperature check_column->check_temp end Problem Resolved check_temp->end check_derivatization Review Derivatization: - Reaction time/temp - Anhydrous conditions check_extraction->check_derivatization check_evaporation Check Evaporation Step: - Gentle N2 stream check_derivatization->check_evaporation check_evaporation->end sample_cleanup Implement Sample Cleanup (SPE) optimize_gc->sample_cleanup sample_cleanup->end

Caption: A logical workflow for troubleshooting common issues in this compound quantification.

Peak_Tailing_Decision_Tree start This compound Peak Tailing Observed (As > 1.2) q1 Are all peaks in the chromatogram tailing? start->q1 a1_yes Physical Issue Likely q1->a1_yes Yes a1_no Chemical Activity Likely q1->a1_no No check_install Check Column Installation: - Correct depth in inlet/detector - Good column cut a1_yes->check_install check_liner Check Inlet Liner: - Is it clean? - Is it deactivated? a1_no->check_liner check_flow Check for Dead Volume: - Proper fittings check_install->check_flow solution Problem Resolved check_flow->solution trim_column Trim Column: - Remove 15-30 cm from inlet check_liner->trim_column replace_column Replace Column trim_column->replace_column replace_column->solution

Caption: A decision tree to diagnose the root cause of peak tailing for this compound.

References

Troubleshooting poor recovery of Methyl tridecanoate standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues with analytical standards during their experiments.

Troubleshooting Guide: Poor Recovery of Methyl Tridecanoate Standard

This compound (C13:0) is a commonly used internal standard in the analysis of fatty acid methyl esters (FAMEs) by gas chromatography (GC). Its recovery is critical for accurate quantification. This guide addresses common causes of poor recovery and provides systematic troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: My this compound internal standard recovery is low. What are the most common causes?

A1: Poor recovery of this compound can stem from several stages of the analytical process. The most frequent causes include:

  • Incomplete Extraction: The solvent system used may not be optimal for extracting the internal standard from the sample matrix.

  • Hydrolysis of the Ester: this compound can be hydrolyzed back to tridecanoic acid and methanol under certain conditions, particularly in the presence of water and strong acids or bases.[1]

  • Loss During Solvent Evaporation: Due to its moderate volatility, the internal standard can be lost if the solvent evaporation step is too aggressive (high temperature or high nitrogen flow).

  • Degradation During Derivatization: The conditions used for the transesterification of lipids in the sample might be too harsh, leading to the degradation of the this compound.

  • Adsorption onto Surfaces: The standard can adsorb onto glass or plasticware, especially if the sample concentration is low.

  • Incorrect Standard Concentration: Errors in the preparation of the internal standard stock solution can lead to perceived low recovery.

Q2: How does the sample preparation method affect the recovery of this compound?

A2: The sample preparation method is a critical factor. The choice of extraction solvent, derivatization reagent, and the presence of water can all significantly impact recovery. For instance, a two-step esterification process involving saponification followed by methylation with BF3 in methanol is a common method.[2] However, any residual water can lead to the hydrolysis of the methyl ester back to the free fatty acid, thus reducing the recovery of the standard as this compound.

Q3: Can the pH of my sample or reagents affect the stability and recovery of this compound?

A3: Yes, the pH is a crucial factor. Esters like this compound are susceptible to hydrolysis under both acidic and basic conditions, a reaction that is accelerated by the presence of water.[1] While acid or base catalysis is necessary for the transesterification of lipids in your sample, extreme pH and high water content can lead to the degradation of your internal standard.[1][3]

Q4: Which solvents are best for extracting this compound?

A4: this compound is a nonpolar compound and is soluble in most organic solvents. Common and effective extraction solvents include:

  • Hexane

  • Chloroform

  • Methanol

  • Diethyl ether

A mixture of chloroform and methanol is often used for lipid extractions from biological matrices.[4] The choice of solvent will also depend on the sample matrix.

Troubleshooting Workflow

If you are experiencing low recovery of your this compound standard, follow this logical troubleshooting workflow to identify and resolve the issue.

Troubleshooting_Workflow start Start: Poor Methyl Tridecanoate Recovery check_standard 1. Verify Standard Integrity and Concentration start->check_standard review_protocol 2. Review Sample Preparation Protocol check_standard->review_protocol Standard OK remake_standard Remake Standard Solution check_standard->remake_standard Issue Found extraction 3. Evaluate Extraction Step review_protocol->extraction Protocol Seems Correct modify_protocol Modify Protocol: - Check for water contamination - Adjust pH if necessary review_protocol->modify_protocol Issue Found derivatization 4. Assess Derivatization Step extraction->derivatization Extraction OK optimize_extraction Optimize Extraction: - Test different solvents - Increase extraction time/vortexing extraction->optimize_extraction Issue Found evaporation 5. Check Solvent Evaporation Conditions derivatization->evaporation Derivatization OK optimize_derivatization Optimize Derivatization: - Adjust temperature/time - Check reagent quality derivatization->optimize_derivatization Issue Found gc_conditions 6. Verify GC Conditions evaporation->gc_conditions Evaporation OK adjust_evaporation Adjust Evaporation: - Lower temperature - Reduce gas flow evaporation->adjust_evaporation Issue Found resolved Issue Resolved gc_conditions->resolved GC OK optimize_gc Optimize GC: - Check inlet temperature - Verify column integrity gc_conditions->optimize_gc Issue Found remake_standard->check_standard modify_protocol->review_protocol optimize_extraction->extraction optimize_derivatization->derivatization adjust_evaporation->evaporation optimize_gc->gc_conditions

Troubleshooting workflow for poor this compound recovery.
Data Presentation: Impact of Experimental Conditions on Recovery

While a comprehensive quantitative comparison is highly dependent on the specific matrix, the following table summarizes the expected impact of various experimental parameters on the recovery of this compound based on established chemical principles.

ParameterConditionExpected Impact on RecoveryRationale
Extraction Solvent HexaneGoodNonpolar solvent, good for extracting the nonpolar this compound.
Chloroform/Methanol (2:1)Very GoodEffective for extracting lipids from complex biological matrices, ensuring the internal standard is also efficiently extracted.[4]
Ethyl AcetateGoodA moderately polar solvent that can also be effective.
Derivatization Reagent Methanolic HClGoodA common and effective reagent for transesterification. The presence of water should be minimized to prevent hydrolysis.[1]
BF3 in MethanolGoodAnother widely used and effective reagent. Can be more aggressive than methanolic HCl.
KOH in MethanolGoodEffective for transesterification, but saponification can be a competing reaction if water is present.
pH Neutral (pH ~7)Optimal for StabilityMinimizes the risk of acid or base-catalyzed hydrolysis.
Acidic (pH < 4)Potential for HydrolysisAcid-catalyzed hydrolysis can occur, especially with water and heat.[1]
Basic (pH > 10)Potential for Hydrolysis/SaponificationBase-catalyzed hydrolysis (saponification) can occur, converting the ester to its carboxylate salt.
Water Content Anhydrous ConditionsOptimalMinimizes the risk of hydrolysis.
High Water ContentLow RecoveryWater participates in the hydrolysis of the ester, reducing the amount of this compound.[1][3]
Evaporation Temperature < 40°CGoodReduces the risk of evaporative loss of the moderately volatile standard.
> 60°CPotential for LossHigher temperatures can lead to significant loss of the internal standard.
Experimental Protocols

Below are detailed methodologies for key experiments involving the use of this compound as an internal standard.

Protocol 1: FAME Preparation from Biological Tissue

This protocol is adapted from methods used for the analysis of fatty acids in biological matrices.

Materials:

  • This compound internal standard solution (e.g., 1 mg/mL in hexane)

  • Chloroform/Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Methanolic HCl (e.g., 5% w/v) or BF3-Methanol (e.g., 14% w/v)

  • Hexane

  • Anhydrous Sodium Sulfate

Procedure:

  • Homogenization and Extraction:

    • To a known amount of tissue homogenate, add a precise volume of the this compound internal standard solution.

    • Add Chloroform/Methanol (2:1) and vortex thoroughly for 2-3 minutes.

    • Add 0.9% NaCl solution to induce phase separation.

    • Centrifuge to pellet the tissue debris and separate the layers.

    • Carefully collect the lower chloroform layer containing the lipids and the internal standard.

  • Solvent Evaporation:

    • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Derivatization (Transesterification):

    • To the dried lipid extract, add Methanolic HCl or BF3-Methanol.

    • Seal the tube tightly and heat at a controlled temperature (e.g., 80-100°C) for the appropriate time (e.g., 1-2 hours).

    • Cool the reaction mixture to room temperature.

  • Extraction of FAMEs:

    • Add hexane and water to the reaction tube and vortex to extract the FAMEs into the hexane layer.

    • Collect the upper hexane layer. A second hexane extraction can be performed to ensure complete recovery.

    • Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Final Preparation for GC Analysis:

    • Evaporate the hexane extract to a small volume under a gentle stream of nitrogen.

    • Reconstitute in a known volume of hexane for GC analysis.

Logical Relationship Diagram for FAME Analysis

This diagram illustrates the key stages of a typical FAME analysis workflow where an internal standard like this compound is used.

FAME_Analysis_Workflow sample Sample Preparation (e.g., Homogenization) add_is Addition of Methyl Tridecanoate (IS) sample->add_is extraction Lipid Extraction (e.g., Chloroform/Methanol) add_is->extraction evaporation1 Solvent Evaporation extraction->evaporation1 derivatization Transesterification to FAMEs (e.g., with Methanolic HCl) evaporation1->derivatization extraction2 FAME Extraction (e.g., with Hexane) derivatization->extraction2 drying Drying of Extract (e.g., with Na2SO4) extraction2->drying evaporation2 Final Concentration drying->evaporation2 gc_analysis GC Analysis evaporation2->gc_analysis

Workflow for FAME analysis using an internal standard.

References

Technical Support Center: Methyl Tridecanoate Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of methyl tridecanoate to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended shelf life of this compound?

A1: With appropriate storage conditions, this compound has a shelf life of 12 months or longer.[1] However, stability is highly dependent on the storage environment. Regular purity checks are recommended for long-term storage.

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ester bond of this compound can be cleaved to form tridecanoic acid and methanol.[2][3]

  • Oxidation: While saturated fatty acid methyl esters like this compound are more stable than their unsaturated counterparts, they can still undergo oxidation over time, especially when exposed to oxygen, light, and elevated temperatures.[4][5] This process can lead to the formation of various degradation products, including aldehydes, ketones, and shorter-chain carboxylic acids.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures accelerate the rates of both hydrolysis and oxidation.[6] For optimal stability, this compound should be stored at refrigerated temperatures (2-8°C). Some suppliers recommend storage at -20°C for long-term preservation.[7]

Q4: Is it necessary to store this compound under an inert atmosphere?

A4: Yes, for optimal long-term stability, it is highly recommended to store this compound under an inert atmosphere such as nitrogen or argon.[1] This minimizes the risk of oxidative degradation by displacing oxygen from the storage container.

Q5: What type of container should I use to store this compound?

A5: this compound should be stored in tightly sealed containers.[1] Glass containers, particularly amber glass to protect from light, are a suitable choice. Ensure the container closure is secure to prevent the ingress of moisture and air.

Q6: What are the signs of this compound degradation?

A6: Degradation of this compound may not always be visually apparent. However, signs can include a change in color, the appearance of turbidity, or a noticeable change in odor. The most reliable way to assess degradation is through analytical techniques such as gas chromatography (GC) to determine purity. An increase in the acid value of the sample can also indicate hydrolysis.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Decreased Purity on GC Analysis - Improper Storage Temperature: Storage at ambient or elevated temperatures. - Exposure to Oxygen: The container was not sealed properly or stored under an inert atmosphere. - Exposure to Moisture: Ingress of water into the container leading to hydrolysis.- Store at recommended refrigerated temperatures (2-8°C or -20°C). - Purge the headspace of the container with an inert gas (nitrogen or argon) before sealing. - Ensure the container is tightly sealed and stored in a dry environment.
Change in Physical Appearance (e.g., color, clarity) - Oxidative Degradation: Prolonged exposure to air and/or light.- Discard the product if significant changes are observed. - For future prevention, store under an inert atmosphere in an amber glass vial.
Precipitate Formation at Low Temperatures - Solidification: this compound has a melting point of around 5.5-7°C.[7][8]- This is a normal physical property and not a sign of degradation. Gently warm the sample to room temperature to re-dissolve the solid before use.
Inconsistent Experimental Results - Degraded Material: Using this compound that has undergone hydrolysis or oxidation.- Verify the purity of the this compound using a suitable analytical method like GC. - If purity is compromised, use a fresh, properly stored batch for your experiments.

Data Presentation

Table 1: Illustrative Stability of this compound Under Various Storage Conditions

The following table provides illustrative data on the expected stability of this compound under different storage conditions. This data is based on the general principles of fatty acid methyl ester stability and is intended for guidance purposes. Actual degradation rates may vary.

Storage ConditionTemperature (°C)AtmospherePurity after 12 Months (%)
Optimal -20Nitrogen>99
Recommended 4Nitrogen>98
Sub-optimal 4Air95 - 98
Poor 25 (Room Temp)Air<95
Adverse 40Air<90

Experimental Protocols

Protocol: Stability Testing of this compound by Gas Chromatography (GC)

This protocol outlines a method to assess the stability of this compound over time under specific storage conditions.

1. Objective: To determine the purity of this compound samples stored under various conditions and at different time points.

2. Materials:

  • This compound samples

  • Hexane (HPLC grade)

  • Internal standard (e.g., methyl tetradecanoate)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Appropriate GC column (e.g., a polar capillary column such as one with a polyethylene glycol stationary phase)

  • Autosampler vials with caps

  • Pipettes and tips

  • Vortex mixer

3. Experimental Setup:

  • Aliquot this compound into several vials to represent each storage condition to be tested (e.g., 4°C/Nitrogen, 25°C/Air).

  • Store the vials under their designated conditions.

  • At each time point (e.g., 0, 3, 6, 9, 12 months), remove one vial from each storage condition for analysis.

4. Sample Preparation:

  • Prepare a stock solution of the internal standard (e.g., 1 mg/mL in hexane).

  • Accurately weigh approximately 10 mg of the this compound sample into a clean vial.

  • Add a precise volume of hexane to dissolve the sample (e.g., 1 mL).

  • Add a precise volume of the internal standard stock solution (e.g., 100 µL).

  • Vortex the sample to ensure homogeneity.

  • Transfer an aliquot of the prepared sample to a GC autosampler vial.

5. GC-FID Analysis:

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

    • Injection Volume: 1 µL

  • Inject the prepared sample onto the GC system.

  • Record the chromatogram.

6. Data Analysis:

  • Identify the peaks corresponding to this compound and the internal standard based on their retention times.

  • Integrate the peak areas for both compounds.

  • Calculate the response factor of this compound relative to the internal standard using a calibration curve prepared with known concentrations.

  • Calculate the concentration and purity of this compound in the sample.

  • Compare the purity of the samples at different time points and under different storage conditions to assess degradation.

Visualizations

Degradation Pathways of this compound MT This compound Hydrolysis Hydrolysis MT->Hydrolysis H2O (Acid/Base catalysis) Oxidation Oxidation MT->Oxidation O2, Light, Heat TA Tridecanoic Acid Hydrolysis->TA Methanol Methanol Hydrolysis->Methanol Degradation_Products Aldehydes, Ketones, Shorter-chain acids Oxidation->Degradation_Products

Caption: Primary degradation pathways of this compound.

Troubleshooting Workflow for this compound Degradation Start Suspected Degradation Check_Appearance Visual Inspection: Color, Clarity, Odor Start->Check_Appearance GC_Analysis Perform GC Purity Analysis Check_Appearance->GC_Analysis Abnormal Check_Appearance->GC_Analysis Normal Purity_OK Purity within Specification? GC_Analysis->Purity_OK Use_Sample Proceed with Experiment Purity_OK->Use_Sample Yes Discard_Sample Discard and Use Fresh Stock Purity_OK->Discard_Sample No Review_Storage Review Storage Conditions: Temp, Atmosphere, Container Discard_Sample->Review_Storage Implement_Changes Implement Corrective Actions for Storage Review_Storage->Implement_Changes

Caption: Troubleshooting workflow for suspected degradation.

Experimental Workflow for Stability Study Start Start Stability Study Aliquot Aliquot Samples into Vials for Each Storage Condition and Time Point Start->Aliquot Store Store Samples under Defined Conditions Aliquot->Store Sample_Pull Pull Samples at Predetermined Time Intervals Store->Sample_Pull Sample_Pull->Store Prepare_Sample Prepare Sample for GC Analysis (Dilution, Internal Standard) Sample_Pull->Prepare_Sample GC_Run Analyze by GC-FID Prepare_Sample->GC_Run Data_Analysis Calculate Purity and Compare to Initial Time Point GC_Run->Data_Analysis Report Report Stability Data Data_Analysis->Report

Caption: Workflow for a this compound stability study.

References

Column selection for optimal separation of FAMEs including Methyl tridecanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal selection of Gas Chromatography (GC) columns for the separation of Fatty Acid Methyl Esters (FAMEs), including Methyl tridecanoate.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for a comprehensive FAME separation, including this compound?

For the comprehensive analysis of FAMEs, which often involves separating compounds based on carbon chain length, degree of unsaturation, and geometric (cis/trans) isomerism, highly polar stationary phases are the industry standard.[1][2] Columns with a cyanopropyl silicone phase are particularly effective and widely recommended.[1][3] These phases provide the necessary selectivity to resolve complex mixtures of FAMEs.[4]

Q2: When should I choose a highly polar, mid-polar, or non-polar column for FAME analysis?

The choice of column polarity is dictated by the specific analytical goal.[5][6]

  • Highly Polar Columns (e.g., HP-88, SP-2560, Rt-2560, CP-Sil 88): These are the preferred choice for separating complex FAME mixtures. Their high polarity allows for the separation of FAMEs based on carbon number, degree of unsaturation, and, most importantly, the configuration of double bonds (cis vs. trans isomers).[2][3][7] If your analysis requires the quantification of trans fats or detailed profiling of unsaturated fatty acids, a highly polar cyanopropyl column is essential.[1]

  • Mid-Polar Columns (e.g., DB-23, BPX-70): These columns offer a balance of performance and can provide excellent separation for many complex FAME mixtures, including some cis/trans isomer separation.[2][5] They are a robust choice for general-purpose FAME profiling.

  • Wax Columns (e.g., DB-WAX, HP-INNOWAX): Polyethylene glycol (PEG) or "WAX" columns are also polar and are commonly used for FAME analysis, especially for separating saturated and unsaturated FAMEs.[7][8] However, they are generally less effective at separating complex mixtures of cis and trans isomers compared to highly polar cyanopropyl columns.[2][3]

  • Non-Polar Columns (e.g., Equity-1, HP-5MS): These columns separate compounds primarily by their boiling points.[6][9] While they can separate saturated FAMEs from unsaturated ones, they cannot resolve positional or geometric isomers (e.g., cis/trans isomers of oleic acid).[5] Their use is typically limited to simpler profiles where only information on saturated vs. unsaturated content is needed.[5][9]

Q3: How do column dimensions (length, internal diameter, film thickness) affect my FAME separation?

Column dimensions are critical parameters that influence resolution, analysis time, and sample capacity.

  • Length: Longer columns (e.g., 60 m, 100 m) provide higher resolution, which is crucial for separating a large number of FAMEs, such as those in a 37-component standard mix.[5][10] Shorter, highly efficient columns (e.g., 10 m x 0.1 mm ID) can significantly reduce analysis time while maintaining resolution for critical pairs.[4]

  • Internal Diameter (ID): Narrower ID columns (e.g., 0.10 mm, 0.25 mm) offer higher efficiency and better resolution.[4] Wider bore columns have a higher sample capacity, which can be useful for trace analysis, but at the cost of some separation efficiency.[6]

  • Film Thickness: A thicker stationary phase film increases retention time and can improve the resolution of very volatile compounds. For most FAME applications, a standard film thickness (e.g., 0.20 µm, 0.25 µm) is appropriate.[4][5]

Troubleshooting Guide

Q1: Why are some of my FAME peaks co-eluting, particularly C18 isomers?

Peak co-elution, especially of cis and trans isomers, is a common challenge that points directly to insufficient column selectivity.[3]

  • Solution: The most effective solution is to use a highly polar cyanopropyl-based column, such as an HP-88 or Rt-2560.[3][7] These columns are specifically designed to resolve geometric isomers by providing different interactions with the cis and trans configurations, causing the trans isomers to elute first.[3][11] Standard WAX columns may not provide adequate separation for complex cis/trans mixtures.[2]

Q2: I'm seeing ghost peaks and a rising baseline in my chromatogram. What is the cause?

Ghost peaks and a rising baseline are often symptoms of contamination or column bleed.

  • Column Contamination: Contamination can come from the sample preparation stage. For example, if using methanolic KOH for derivatization, carryover of KOH can damage the stationary phase at the head of the column.[12] Ensure proper neutralization and extraction of FAMEs.

  • Injector Contamination: The injection port liner is a common source of contamination. Non-volatile residues from previous injections can accumulate. Regular replacement of the liner and septum is critical, especially with FAME analysis.[10][12]

  • Column Bleed: Using the column above its maximum rated temperature will cause the stationary phase to degrade and "bleed," leading to a rising baseline. Always operate within the column's specified temperature limits.

  • Solution:

    • Perform regular inlet maintenance (change septum and liner).[12]

    • Condition the column by "baking it out" at a temperature slightly below its upper limit for a few hours to remove contaminants.[10]

    • If contamination is severe, trim 15-20 cm from the front of the column.[12]

Q3: My peak shapes are poor (tailing or fronting). How can I fix this?

Poor peak shape can be caused by several factors related to sample introduction, column activity, or overloading.

  • Active Sites: Free fatty acids that were not derivatized into FAMEs are highly polar and can interact with active sites in the liner or column, causing peak tailing.[9] Ensure your derivatization process is complete.[13] Using a liner with glass wool can help trap non-volatile material.[10]

  • Column Overloading: Injecting too much sample can saturate the stationary phase, leading to fronting peaks. Try diluting your sample.[10]

  • Injection Technique: A slow injection speed can cause peak broadening. Ensure a fast, clean injection, preferably with an autosampler.

Data Presentation

Table 1: Recommended GC Columns for FAME Analysis

Column TypeStationary PhasePolarityTypical ApplicationExample Models
Highly Polar Biscyanopropyl PolysiloxaneVery HighSeparation of complex mixtures, including cis/trans isomers.[1][3]SP-2560, Rt-2560, HP-88, TR-FAME[3][5][8]
Mid-Polar Cyanopropylphenyl PolysiloxaneHighGeneral purpose FAME analysis with good resolution.[2]DB-23, BPX-70[2][5]
Polar (WAX) Polyethylene Glycol (PEG)HighSeparation of saturated and unsaturated FAMEs; less effective for cis/trans.[2][8]DB-WAX, HP-INNOWAX, FAMEWAX[7][8]
Non-Polar 100% DimethylpolysiloxaneNon-PolarSeparation by boiling point; does not resolve isomers.[5][9]Equity-1, HP-1

Table 2: Typical GC Method Parameters for FAME Analysis on a Highly Polar Column

ParameterTypical ValueNotes
Column 100 m x 0.25 mm ID, 0.20 µmExample: Rt-2560 or similar.[7]
Carrier Gas Helium or HydrogenConstant flow mode is recommended.[4]
Inlet Temperature 250 °C[3]
Split Ratio 50:1 to 100:1Adjust based on sample concentration.[3]
Oven Program Initial: 100 °C, hold 4 minRamp 1: 3 °C/min to 240 °CHold: 15 minThis is an example; program must be optimized for specific FAMEs.
Detector Flame Ionization Detector (FID)
Detector Temp 280-300 °C[3]

Diagrams and Workflows

FAME_Column_Selection cluster_workflow GC Column Selection Workflow for FAMEs start Define Analytical Goal q_isomers Need to separate cis/trans isomers? start->q_isomers select_high_polar Select Highly Polar Column (e.g., HP-88, Rt-2560) q_isomers->select_high_polar  Yes q_complex Is the sample a complex mixture? q_isomers->q_complex  No optimize Optimize Method (Temp Program, Flow Rate) select_high_polar->optimize select_wax Select Polar WAX Column (e.g., DB-WAX) q_complex->select_wax  Yes select_nonpolar Select Non-Polar Column (e.g., Equity-1) q_complex->select_nonpolar  No select_wax->optimize select_nonpolar->optimize

Caption: Logical workflow for selecting the optimal GC column for FAME analysis.

Experimental Protocols

Protocol: Preparation of FAMEs from Lipids and GC Analysis

This protocol outlines the derivatization of fatty acids into their corresponding methyl esters for GC analysis.

1. Saponification and Esterification (using BF₃-Methanol)

  • Objective: To hydrolyze lipids into free fatty acid salts and then methylate them to form volatile FAMEs.[13]

  • Materials:

    • Lipid extract (from sample)

    • 0.5 M Methanolic KOH

    • 14% Boron Trifluoride (BF₃) in Methanol

    • Heptane or Hexane (GC grade)

    • Saturated NaCl solution

  • Procedure:

    • Weigh approximately 20-25 mg of the lipid extract into a screw-cap tube.

    • Add 2 mL of 0.5 M methanolic KOH. Cap the tube tightly.

    • Heat in a water bath or heating block at 100°C for 5-10 minutes until the fat globules are dissolved.

    • Cool the tube to room temperature.

    • Add 2 mL of 14% BF₃-Methanol reagent. Cap tightly and heat again at 100°C for 5 minutes. This is the esterification step.

    • Cool the tube to room temperature.

    • Add 2 mL of heptane (or hexane) to the tube to extract the FAMEs.

    • Add 2 mL of saturated NaCl solution to facilitate phase separation.

    • Vortex the tube for 30 seconds. Allow the layers to separate.

    • Carefully transfer the upper organic layer (containing the FAMEs) to a clean GC vial. This sample is now ready for injection.[13]

2. Gas Chromatography (GC-FID) Analysis

  • Objective: To separate and quantify the prepared FAMEs.

  • Procedure:

    • Set up the GC-FID method according to the parameters outlined in Table 2 or an optimized in-house method.

    • Inject a standard FAME mixture (e.g., a 37-component FAME mix) to verify column performance, resolution, and establish retention times for identification.[3][9] this compound is often included in these standard mixes and can serve as a reference point.[4]

    • Inject 1 µL of the prepared FAME sample from the GC vial into the GC system.

    • Acquire the chromatogram.

    • Identify peaks in the sample chromatogram by comparing their retention times to those of the FAME standard.

    • Quantify the FAMEs by comparing peak areas to those of a standard curve or by using an internal standard.

References

Technical Support Center: Methyl Tridecanoate MS Spectra Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl tridecanoate mass spectrometry (MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and reduce background noise in your MS spectra, ensuring high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of background noise in this compound GC-MS analysis?

A1: Background noise in the MS spectra of this compound can originate from several sources, broadly categorized as chemical noise and electronic noise.[1]

  • Chemical Noise: This arises from unintended ions reaching the detector. Common sources include:

    • Column Bleed: The stationary phase of the GC column can degrade at high temperatures, releasing siloxanes that are detected by the MS.[2][3] Common column bleed ions include m/z 207 and 281.[3]

    • Septum Bleed: Particles from the injection port septum can introduce contaminants. Using low-bleed septa can minimize this.[2][4]

    • Contaminated Solvents or Reagents: Impurities in solvents, derivatizing agents, or carrier gas can introduce background ions.[5][6] Always use high-purity, LC-MS grade solvents.[5]

    • Sample Matrix Effects: Complex biological samples can contain endogenous compounds that co-elute with this compound, causing ion suppression or enhancement.[7]

    • System Contamination: Residuals from previous analyses, fingerprints, or cleaning solvents can contribute to background noise.[6][8][9]

  • Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer. It can be exacerbated by an aging detector.[3]

Q2: How can I differentiate between chemical and electronic noise in my spectra?

A2: You can distinguish between chemical and electronic noise by examining the characteristics of the baseline.

  • Chemical noise often presents as discrete peaks or a consistently elevated baseline with specific m/z values corresponding to common contaminants.[1][10]

  • Electronic noise typically appears as random fluctuations across the entire mass range and is not associated with specific m/z peaks.[1]

To investigate, you can run a blank injection (injecting only the solvent). If the background peaks are still present, it points towards a source within the GC-MS system itself (e.g., column bleed, contaminated solvent), indicative of chemical noise.[9]

Q3: What are some data processing techniques to reduce background noise after data acquisition?

A3: Several computational methods can be employed to reduce noise in MS data:

  • Background Subtraction: Most MS software allows for the subtraction of a background spectrum (from a blank run or a region of the chromatogram with no analyte peaks) from the analyte's spectrum.[4]

  • Smoothing Algorithms: Algorithms like Savitzky-Golay can be used to smooth the signal and reduce high-frequency electronic noise.[1]

  • Advanced Denoising Algorithms: More sophisticated techniques and software packages are available for noise reduction:

    • MS-REDUCE: An algorithm that eliminates noisy peaks before peptide deduction.[11]

    • CRANE (Chemical and Random Additive Noise Elimination): Uses a 2D wavelet transform to remove baseline, random, and chemical noise from raw ESI-LC-MS data.[12]

    • NECTAR (NoisE CorrecTion AlgoRithm): Characterizes and corrects for random, chemical, and background noise in QToF-MSI data.[13][14]

Troubleshooting Guides

This section provides step-by-step guidance to address specific issues related to high background noise in your this compound MS spectra.

Issue 1: High Background Noise Across the Entire Mass Range

This is often indicative of contamination in the system or issues with the instrument setup.

Troubleshooting Steps:

  • Run a Blank Injection: Inject a sample of your solvent to determine if the contamination is from the solvent itself or the sample preparation procedure.[9]

  • Check Solvent and Reagent Purity: Ensure you are using high-purity, LC-MS grade solvents and fresh reagents.[5] Contaminated mobile phases are a common source of constant background noise.[5]

  • Inspect for System Contamination:

    • Clean the ion source, including the cone, needle, and transfer tube.[15]

    • Check for contamination from pump oil.[6]

    • Ensure all parts were handled with clean gloves to avoid fingerprint contamination.[6]

  • System Bake-out: Perform a "steam cleaning" or bake-out of the system overnight to remove volatile contaminants. This typically involves setting a low LC flow with high gas flow and temperature.[10]

Issue 2: Prominent Peaks at m/z 207, 281, and other siloxane-related ions

These peaks are characteristic of column or septum bleed.

Troubleshooting Steps:

  • Condition the GC Column: Ensure the column has been properly conditioned according to the manufacturer's instructions.

  • Use Low-Bleed Consumables: Switch to low-bleed septa and columns designed for mass spectrometry.[2][4]

  • Check for Air Leaks: Air leaks can accelerate the degradation of the column's stationary phase. Check for leaks at all fittings and connections. Common ions indicating an air leak include m/z 18 (H₂O), 28 (N₂), 32 (O₂), and 44 (CO₂).[6]

  • Optimize GC Method: Avoid unnecessarily high temperatures in the injection port and oven, as this can increase column bleed.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving high background noise issues.

TroubleshootingWorkflow start High Background Noise in this compound Spectrum is_constant Is the noise constant across the chromatogram? start->is_constant check_solvents 1. Run blank injection. 2. Check solvent/reagent purity. 3. Prepare fresh mobile phase. is_constant->check_solvents Yes specific_peaks Are specific contaminant peaks present (e.g., m/z 207, 281)? is_constant->specific_peaks No system_contam System Contamination Suspected check_solvents->system_contam bleed_issue Column/Septum Bleed Suspected specific_peaks->bleed_issue Yes data_processing Post-Acquisition Noise Reduction specific_peaks->data_processing No clean_system 1. Clean ion source. 2. Bake out the system. system_contam->clean_system end Noise Reduced clean_system->end bleed_solutions 1. Use low-bleed consumables. 2. Check for air leaks. 3. Optimize GC temperatures. bleed_issue->bleed_solutions bleed_solutions->end data_solutions 1. Apply background subtraction. 2. Use smoothing algorithms. 3. Employ advanced denoising software. data_processing->data_solutions data_solutions->end

Troubleshooting workflow for high background noise.

Experimental Protocols

Protocol 1: System "Steam Cleaning" for Contamination Removal

This protocol is adapted from recommendations for reducing system contamination.[10]

Objective: To remove non-volatile and semi-volatile contaminants from the LC-MS system.

Materials:

  • LC-MS grade water

  • LC-MS grade methanol (or isopropanol)

  • A clean, dedicated solvent bottle

Procedure:

  • Remove the GC column from the MS inlet.

  • Prepare a fresh mobile phase of 75:25 methanol:water.[10]

  • Set the LC flow rate to a low value (e.g., 0.5 mL/min).[10]

  • Set the nebulizer pressure to a high setting (e.g., 60 psi).[10]

  • Set the drying gas flow to a high rate (e.g., 13 L/min) and the temperature to 350°C.[10]

  • If using APCI, set the vaporizer temperature to 400°C.[10]

  • Ensure the MS stream selection valve is directed to the mass spectrometer.[10]

  • Allow the system to run under these conditions overnight.

  • The following day, allow the system to cool and equilibrate with your analytical mobile phase before running samples.

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE) to Reduce Matrix Effects

Improving sample preparation is a highly effective way to reduce matrix effects and background noise.[7]

Objective: To remove interfering compounds from a complex biological sample (e.g., plasma) prior to this compound analysis.

Materials:

  • SPE cartridge (e.g., C18)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., LC-MS grade water)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Acetonitrile)

  • Sample pre-treatment solution (e.g., 4% Phosphoric acid)

Procedure:

  • Sample Pre-treatment: Acidify the plasma sample by adding an equal volume of 4% phosphoric acid. Vortex and centrifuge.

  • Cartridge Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of LC-MS grade water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and other fatty acid methyl esters with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in your mobile phase for injection.

Quantitative Data Summary

The following table summarizes the potential impact of noise reduction techniques on the signal-to-noise (S/N) ratio. The values are illustrative and will vary depending on the specific instrument, sample, and conditions.

Technique ImplementedTypical S/N Ratio (Before)Expected S/N Ratio (After)Primary Noise Type Addressed
Use of Low-Bleed Septum50:1>150:1Chemical (Septum Bleed)
System Bake-out30:1>100:1Chemical (System Contamination)
Solid-Phase Extraction20:1>80:1Chemical (Matrix Effects)
Background Subtraction (Software)40:1>120:1Chemical & Electronic
Advanced Denoising Algorithm40:1>200:1Chemical & Electronic

This technical support guide provides a starting point for addressing background noise in your this compound MS spectra. For persistent issues, it is recommended to consult your instrument manufacturer's service engineers.[5]

References

Validation & Comparative

A Comparative Guide to Internal Standards for Accurate Quantification: Methyl Tridecanoate and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly in the realm of fatty acid methyl ester (FAME) analysis by gas chromatography (GC), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. Methyl tridecanoate (C13:0-Me) has long been a staple in this field, but a comprehensive understanding of its performance relative to other available standards is crucial for method optimization and validation.

This guide provides an objective comparison of this compound with other commonly used internal standards, supported by experimental data and detailed methodologies. We will delve into the key performance characteristics of these standards, offering a clear perspective on their respective advantages and limitations in different analytical scenarios.

Principles of Internal Standardization in Chromatography

Internal standards are essential in quantitative chromatography to correct for variations in sample injection volume, solvent evaporation, and inconsistencies during sample preparation.[1] An ideal internal standard should be a compound that is chemically similar to the analytes of interest but is not naturally present in the sample.[2][3] It should also be well-resolved from other components in the chromatogram and exhibit a stable response.[4]

Comparison of this compound with Other Internal Standards

The selection of an internal standard is contingent upon the specific analytical technique employed (e.g., GC with Flame Ionization Detection - GC-FID, or Mass Spectrometry - GC-MS) and the nature of the sample matrix. Below is a comparative overview of this compound and its common alternatives.

Internal StandardPrinciple of Operation & SuitabilityAdvantagesDisadvantages
This compound (C13:0-Me) Odd-chain saturated FAME, not typically found in biological samples. Suitable for both GC-FID and GC-MS.[2][5]Good commercial availability, stable, and well-characterized. Elutes within a typical FAME analysis range.Potential for co-elution with minor sample components in complex matrices.
Other Odd-Chain FAMEs (e.g., C15:0-Me, C17:0-Me, C19:0-Me) Similar to this compound, these are odd-chain FAMEs that are generally absent in samples.[2][6]Provides flexibility in choosing an internal standard that elutes in a clear region of the chromatogram.[7]Similar to this compound, potential for interference in complex samples.
Deuterated FAMEs (e.g., d3-Methyl palmitate) Stable isotope-labeled standards that co-elute with their non-labeled analyte counterparts. Differentiated by mass spectrometry.[8][9]Considered the "gold standard" for GC-MS due to identical chemical and physical behavior to the analyte, correcting for matrix effects and ionization suppression.[3]Not suitable for GC-FID as they co-elute with the analyte. Higher cost compared to non-labeled standards.
Fatty Acid Ethyl Esters (FAEEs) Ethyl esters of fatty acids that have different retention times than FAMEs.[8][9]Elute separately from FAMEs, making them suitable for both GC-FID and GC-MS without risk of co-elution with the analytes of interest.[8][9]May not perfectly mimic the behavior of FAMEs during sample preparation, particularly the transesterification step.
Non-FAME Esters (e.g., Hexadecyl acetate, Hexadecyl propanoate) Esters of long-chain alcohols that are structurally different from FAMEs.[4][10]Unlikely to be present in biological or food samples. Can be well-resolved from FAME peaks.[4][10]May not behave identically to FAMEs during extraction and analysis, potentially leading to less accurate correction.

Experimental Data: A Comparative Overview

The following table summarizes key performance parameters for this compound and its alternatives, compiled from various studies. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, this table provides a synthesized overview.

Internal StandardAnalyte(s)MatrixRecovery (%)Linearity (R²)Precision (RSD%)Reference
This compound Various FAMEsBiodieselNot explicitly stated>0.99<2%[11]
Methyl nonadecanoate Various FAMEsBiodieselNot explicitly statedNot explicitly statedExceeds EN14103:2011 requirements[7]
d3-Methyl esters Various FAMEsSunflower oil, Mozzarella cheeseAssumed to be 100% (co-eluting)Not explicitly statedNot explicitly stated[8][9]
Fatty Acid Ethyl Esters Various FAMEsSunflower oil, Mozzarella cheeseGravimetric studies showed no lossNot explicitly statedNot explicitly stated[8][9]
Hexadecyl acetate Various FAMEsBiodieselNot explicitly statedNot explicitly stated0.1 - 1.8%[4]
Glyceryl tridecanoate Alpha-linolenic acid, Linoleic acidMilk formula96.2 – 103.9%Not explicitly stated<1.9%[12]

Experimental Protocols

General Protocol for FAME Analysis using an Internal Standard

A typical workflow for the quantitative analysis of fatty acids in a biological sample involves lipid extraction, transesterification to FAMEs, and subsequent GC analysis.

1. Lipid Extraction (Folch Method):

  • Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture.

  • Add the internal standard (e.g., a known amount of this compound in a suitable solvent) to the mixture.

  • Wash the extract with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

  • Collect the lower chloroform phase containing the lipids and the internal standard.

  • Evaporate the solvent under a stream of nitrogen.

2. Transesterification (Acid-Catalyzed):

  • Add a known volume of methanolic HCl (e.g., 1.25 M) to the dried lipid extract.

  • Heat the mixture at a specific temperature (e.g., 85°C) for a defined period (e.g., 1 hour).

  • After cooling, add a non-polar solvent (e.g., hexane) to extract the FAMEs.

  • Wash the hexane layer with water to remove any remaining acid.

  • Collect the upper hexane layer containing the FAMEs and the internal standard for GC analysis.

3. Gas Chromatography (GC) Analysis:

  • Injector: Split/splitless injector, typically operated at 250°C.

  • Column: A polar capillary column, such as a CP-Sil 88 or a FAMEWAX, is commonly used for FAME separation.[8][13]

  • Oven Temperature Program: A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period to ensure elution of all analytes.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Quantification: The concentration of each fatty acid is determined by comparing the peak area of its corresponding FAME to the peak area of the internal standard.

Visualizing the Workflow and Selection Logic

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis GC Analysis Sample Sample Lipid Extraction Lipid Extraction Sample->Lipid Extraction Add Internal Standard Add Internal Standard Lipid Extraction->Add Internal Standard Transesterification Transesterification Add Internal Standard->Transesterification FAME Extract FAME Extract Transesterification->FAME Extract GC Injection GC Injection FAME Extract->GC Injection Separation on Column Separation on Column GC Injection->Separation on Column Detection (FID/MS) Detection (FID/MS) Separation on Column->Detection (FID/MS) Data Analysis Data Analysis Detection (FID/MS)->Data Analysis G Start Start Define Analytes & Matrix Define Analytes & Matrix Start->Define Analytes & Matrix Choose Analytical Technique Choose Analytical Technique Define Analytes & Matrix->Choose Analytical Technique GC-FID GC-FID Choose Analytical Technique->GC-FID FID GC-MS GC-MS Choose Analytical Technique->GC-MS MS Select Non-coeluting IS Select Non-coeluting IS GC-FID->Select Non-coeluting IS Select Co-eluting or Non-coeluting IS Select Co-eluting or Non-coeluting IS GC-MS->Select Co-eluting or Non-coeluting IS Odd-chain FAME Odd-chain FAME Select Non-coeluting IS->Odd-chain FAME FAEE FAEE Select Non-coeluting IS->FAEE Non-FAME Ester Non-FAME Ester Select Non-coeluting IS->Non-FAME Ester Select Co-eluting or Non-coeluting IS->Odd-chain FAME Select Co-eluting or Non-coeluting IS->FAEE Deuterated FAME Deuterated FAME Select Co-eluting or Non-coeluting IS->Deuterated FAME Validate Method Validate Method Odd-chain FAME->Validate Method FAEE->Validate Method Non-FAME Ester->Validate Method Deuterated FAME->Validate Method

References

Cross-validation of Methyl Tridecanoate Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of methyl tridecanoate, a saturated fatty acid methyl ester (FAME), is crucial in various research and development fields, including biofuel analysis, food science, and clinical diagnostics. This guide provides a comparative overview of two primary analytical techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, the challenges and potential approaches for its analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) are discussed.

Methodology Comparison

Gas chromatography-based methods are the most established and widely used for the analysis of FAMEs like this compound.[1][2][3][4] The choice between a flame ionization detector (FID) and a mass spectrometer (MS) depends on the specific requirements of the analysis, such as the need for structural confirmation and the complexity of the sample matrix.

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and cost-effective technique that offers high precision and a wide linear range for quantification.[2][5][6] It is often the method of choice for routine analysis where the identity of the analyte is already known.

Gas Chromatography-Mass Spectrometry (GC-MS) provides not only quantitative data but also qualitative information, confirming the identity of the analyte based on its mass spectrum.[4][7] This is particularly advantageous when analyzing complex matrices where co-elution with other components might occur.[4] The use of Selected Ion Monitoring (SIM) mode in GC-MS can significantly enhance sensitivity and selectivity for target analytes like this compound.[7][8][9]

Liquid Chromatography-Mass Spectrometry (LC-MS) for the direct analysis of this compound is less common. Methyl esters of fatty acids are non-polar and often exhibit poor ionization efficiency with common LC-MS ion sources like electrospray ionization (ESI).[10] To overcome these limitations, derivatization of the fatty acid to a more polar and ionizable compound is typically required for sensitive LC-MS analysis.[10][11][12][13] While this approach can offer high sensitivity, it adds complexity to the sample preparation workflow.

Quantitative Data Summary
ParameterGC-FIDGC-MS (SIM Mode)LC-MS/MS (Derivatized)
Linearity (R²) >0.99[2]>0.99>0.99
Limit of Detection (LOD) Low µg/mL rangeLow femtomole on column[7]Low femtomole on column
Limit of Quantification (LOQ) µg/mL rangeng/mL to pg/mL rangepg/mL to fg/mL range
Precision (%RSD) < 5%[2]< 10%[7]Typically < 15%
Accuracy (% Recovery) 98-102%[2]Typically within ±15%Typically within ±15%
Specificity Moderate (relies on retention time)High (retention time and mass spectrum)High (retention time and MRM transitions)

Experimental Protocols

Gas Chromatography (GC-FID and GC-MS) Analysis of this compound

This protocol describes a general procedure for the quantification of this compound in a lipid sample. The initial step for both GC-FID and GC-MS is the conversion of fatty acids in the sample to their corresponding methyl esters (FAMEs) through a process called transesterification.

a. Sample Preparation (Transesterification)

  • Lipid Extraction: If the sample is not already in a lipid form, perform a lipid extraction using a suitable solvent system (e.g., chloroform:methanol).

  • Internal Standard Addition: Add a known amount of an internal standard to the extracted lipid sample. For FAME analysis, a C17:0 or C19:0 methyl ester is commonly used, provided it is not present in the sample.

  • Transesterification Reaction:

    • To approximately 200 mg of the oil sample, add 2 mL of heptane and 0.1 mL of 2N methanolic potassium hydroxide.[1]

    • Cap the vial and vortex for 30 seconds.[1]

    • Allow the mixture to stand at room temperature for 30 minutes for phase separation.[1]

  • Sample Dilution: Transfer 0.2 mL of the upper heptane layer to a GC vial and dilute with 1 mL of heptane.[1]

b. Instrumental Analysis

ParameterGC-FIDGC-MS
Gas Chromatograph Agilent 7890B GC or equivalent[2]Agilent 7890B GC with 5977A MSD or equivalent
Column Elite-2560 (100 m x 0.25 mm, 0.2 µm) or equivalent[1]DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250 °C[3]250 °C
Injection Volume 1 µL1 µL
Split Ratio 100:1[3]20:1
Carrier Gas Helium or Hydrogen[3]Helium
Oven Program Initial: 100 °C, hold for 4 min; Ramp: 3 °C/min to 240 °C, hold for 15 minInitial: 50 °C, hold for 1 min; Ramp 1: 25 °C/min to 175 °C; Ramp 2: 4 °C/min to 230 °C, hold for 4 min
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)
Detector Temperature 300 °C[3]N/A (Transfer line at 280 °C)
Data Acquisition Peak areas integrated by chromatography softwareFull Scan (m/z 50-550) or SIM mode

c. Data Analysis

  • Identification: Identify the this compound peak by comparing its retention time with that of a certified reference standard. For GC-MS, confirm the identity by matching the acquired mass spectrum with a reference library.

  • Quantification: Construct a calibration curve using a series of standards of known concentrations. Calculate the concentration of this compound in the sample by relating its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) - Derivatization Approach

Direct analysis of this compound by LC-MS is challenging. A common strategy for analyzing fatty acids by LC-MS involves derivatization to enhance ionization and chromatographic retention.

a. Sample Preparation (Derivatization)

  • Saponification: If the fatty acids are esterified, they first need to be hydrolyzed to their free fatty acid form through saponification (e.g., using methanolic KOH).

  • Derivatization: The free fatty acids are then derivatized. A variety of derivatization reagents can be used to introduce a charged or easily ionizable group. For example, coupling with a reagent containing a quaternary amine group can significantly improve ESI+ ionization efficiency.

  • Extraction: After derivatization, a liquid-liquid extraction or solid-phase extraction (SPE) is typically performed to remove excess derivatizing reagent and other interferences.

  • Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.

b. Instrumental Analysis (Hypothetical for a Derivatized Analyte)

ParameterLC-MS/MS
Liquid Chromatograph UPLC system (e.g., Waters ACQUITY) or equivalent
Column Reversed-phase C18 or C8 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Isopropanol
Gradient Optimized for separation of derivatized fatty acids
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 - 50 °C
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex QTRAP)
Ion Source Electrospray Ionization (ESI), positive or negative mode depending on the derivative
Data Acquisition Multiple Reaction Monitoring (MRM)

c. Data Analysis

  • Identification and Quantification: The derivatized this compound is identified and quantified using specific MRM transitions (precursor ion -> product ion). A stable isotope-labeled internal standard of the derivatized analyte is ideally used for the most accurate quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing sample Lipid-Containing Sample extraction Lipid Extraction sample->extraction is_add Internal Standard Addition extraction->is_add transester Transesterification (to FAMEs) is_add->transester gc_fid GC-FID Analysis transester->gc_fid GC-based Workflow gc_ms GC-MS Analysis transester->gc_ms GC-based Workflow lc_ms_prep Derivatization for LC-MS transester->lc_ms_prep Alternative LC-based Workflow data_analysis Identification & Quantification gc_fid->data_analysis gc_ms->data_analysis lc_ms LC-MS/MS Analysis lc_ms_prep->lc_ms lc_ms->data_analysis

Caption: Experimental workflow for this compound quantification.

signaling_pathway start Quantification Method Selection gc_choice Is structural confirmation needed? start->gc_choice lc_ms_choice Are GC methods unsuitable? start->lc_ms_choice Alternative Path matrix_complexity Is the sample matrix complex? gc_choice->matrix_complexity Yes gc_fid GC-FID gc_choice->gc_fid No matrix_complexity->gc_fid No gc_ms GC-MS matrix_complexity->gc_ms Yes lc_ms_choice->gc_choice No lc_ms LC-MS with Derivatization lc_ms_choice->lc_ms Yes

Caption: Decision tree for selecting a suitable quantification method.

References

A Researcher's Guide to Fatty Acid Methyl Ester (FAMEs) Standards: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of fatty acids are paramount. Fatty Acid Methyl Esters (FAMEs) standards are indispensable tools in gas chromatography (GC) for achieving reliable and reproducible results. This guide provides a comparative analysis of commonly used FAMEs standards, detailing their composition, applications, and the experimental protocols for their use.

Quantitative Comparison of Common FAMEs Standards

The selection of an appropriate FAMEs standard is contingent on the specific fatty acid profile of the sample under investigation. Below is a summary of the composition of four widely used FAMEs standards: the 37-Component FAME Mix, a Marine Oil FAME Mix, a Bacterial Acid Methyl Ester (BAME) Mix, and a representative Milk Fat FAME Mix.

Table 1: Composition of 37-Component FAME Mix (Supelco)
ComponentConcentration (µg/mL)
Methyl butyrate (C4:0)400
Methyl hexanoate (C6:0)400
Methyl octanoate (C8:0)400
Methyl decanoate (C10:0)400
Methyl undecanoate (C11:0)200
Methyl laurate (C12:0)400
Methyl tridecanoate (C13:0)200
Methyl myristate (C14:0)400
Methyl myristoleate (C14:1)200
Methyl pentadecanoate (C15:0)200
Methyl cis-10-pentadecenoate (C15:1)200
Methyl palmitate (C16:0)600
Methyl palmitoleate (C16:1)200
Methyl heptadecanoate (C17:0)200
cis-10-Heptadecanoic acid methyl ester (C17:1)200
Methyl stearate (C18:0)400
trans-9-Elaidic acid methyl ester (C18:1t)200
cis-9-Oleic acid methyl ester (C18:1c)400
Methyl linolelaidate (C18:2tt)200
Methyl linoleate (C18:2cc)200
Methyl arachidate (C20:0)400
Methyl γ-linolenate (C18:3n6)200
Methyl eicosenoate (C20:1)200
Methyl linolenate (C18:3n3)200
Methyl heneicosanoate (C21:0)200
cis-11,14-Eicosadienoic acid methyl ester (C20:2)200
Methyl behenate (C22:0)400
cis-8,11,14-Eicosatrienoic acid methyl ester (C20:3n6)200
Methyl erucate (C22:1)200
cis-11,14,17-Eicosatrienoic acid methyl ester (C20:3n3)200
cis-5,8,11,14-Eicosatetraenoic acid methyl ester (C20:4n6)200
Methyl tricosanoate (C23:0)200
cis-13,16-Docosadienoic acid methyl ester (C22:2)200
Methyl lignocerate (C24:0)400
cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester (C20:5n3)200
Methyl nervonate (C24:1)200
cis-4,7,10,13,16,19-Docosahexaenoic acid methyl ester (C22:6n3)200
(Source: Thomas Scientific, Supelco Product Information)[1]
Table 2: Composition of Marine Oil FAME Mix (Restek)
Component% by Weight
Methyl myristate (C14:0)6%
Methyl myristoleate (C14:1)1%
Methyl palmitate (C16:0)16%
Methyl palmitoleate (C16:1)5%
Methyl stearate (C18:0)8%
Methyl oleate (C18:1)13%
Methyl vaccenate (C18:1)4%
Methyl linoleate (C18:2)2%
Methyl linolenate (C18:3)2%
Methyl arachidate (C20:0)1%
Methyl 11-eicosenoate (C20:1)9%
Methyl 11,14-eicosadienoate (C20:2)1%
Methyl arachidonate (C20:4)3%
Methyl 11,14,17-eicosatrienoate (C20:3)1%
Methyl eicosapentaenoate (C20:5)10%
Methyl behenate (C22:0)1%
Methyl erucate (C22:1)3%
Methyl docosahexaenoate (C22:6)12%
Methyl lignocerate (C24:0)1%
Methyl nervonate (C24:1)1%
(Source: Restek Product Information)[2]
Table 3: Representative Composition of Bacterial Acid Methyl Ester (BAME) Mix

While many commercially available BAME mixes are qualitative standards, they typically contain a variety of straight-chain, branched-chain (iso and anteiso), and hydroxylated fatty acid methyl esters characteristic of bacteria.

ComponentTypical Presence
Methyl laurate (C12:0)+
Methyl myristate (C14:0)+
Methyl pentadecanoate (C15:0)+
Methyl palmitate (C16:0)+
Methyl heptadecanoate (C17:0)+
Methyl stearate (C18:0)+
Methyl oleate (C18:1c)+
Methyl linoleate (C18:2cc)+
Iso-methyl tetradecanoate (i-C14:0)+
Iso-methyl pentadecanoate (i-C15:0)+
Anteiso-methyl pentadecanoate (a-C15:0)+
Iso-methyl hexadecanoate (i-C16:0)+
Iso-methyl heptadecanoate (i-C17:0)+
3-Hydroxy-methyl decanoate (3-OH-C10:0)+
3-Hydroxy-methyl laurate (3-OH-C12:0)+
(Based on typical components found in commercial BAME mixes)
Table 4: Typical Fatty Acid Composition of a Milk Fat FAME Standard

Milk fat is known for its complex fatty acid profile, including a significant amount of short-chain fatty acids.

ComponentTypical % of Total FAMEs
Butyric acid (C4:0)3-5%
Caproic acid (C6:0)2-3%
Caprylic acid (C8:0)1-2%
Capric acid (C10:0)2-4%
Lauric acid (C12:0)2-5%
Myristic acid (C14:0)9-12%
Palmitic acid (C16:0)25-30%
Stearic acid (C18:0)10-13%
Oleic acid (C18:1)20-25%
Linoleic acid (C18:2)1-3%
Linolenic acid (C18:3)0.5-1.5%
(Source: Based on typical bovine milk fat composition)[3][4]

Experimental Protocols for FAMEs Analysis

The accurate analysis of FAMEs relies on standardized methodologies. The most widely recognized protocols are provided by organizations such as AOAC International, the American Oil Chemists' Society (AOCS), and the International Organization for Standardization (ISO).

Sample Preparation: Transesterification

Prior to GC analysis, fatty acids in lipid samples must be converted to their corresponding methyl esters. This process, known as transesterification, is a critical step that can significantly impact the accuracy of the results. Common methods include:

  • Base-Catalyzed Transesterification: This is a rapid method suitable for samples with low free fatty acid content. A common reagent is sodium methoxide in methanol.

  • Acid-Catalyzed Transesterification: This method is effective for samples with high free fatty acid content and for the transesterification of all lipid classes. Boron trifluoride (BF3) in methanol is a frequently used reagent.

  • One-Step Extraction and Transesterification: Some methods combine lipid extraction and transesterification into a single step to improve efficiency and reduce sample handling.

Table 5: Comparison of Key GC Parameters in Official FAMEs Analysis Methods
ParameterAOAC Official Method 996.06[5][6]ISO 12966 Series[7][8][9][10]AOCS Official Methods (e.g., Ce 1j-07)
Typical Application Foods (total, saturated, and unsaturated fats)Animal and vegetable fats and oilsVegetable oils, marine oils, dairy products
Recommended Column Highly polar (e.g., biscyanopropyl polysiloxane)Highly polar (e.g., polyethylene glycol or cyanopropylsiloxane)Highly polar (e.g., biscyanopropyl polysiloxane or polyethylene glycol)
Column Dimensions 100 m x 0.25 mm ID, 0.20 µm film thickness30-100 m x 0.25-0.32 mm ID, 0.20-0.25 µm film thickness100 m x 0.25 mm ID, 0.20 µm film thickness
Carrier Gas Helium or HydrogenHydrogen or HeliumHelium or Hydrogen
Oven Temperature Program Typically starts at 100-170°C with a ramp to 220-240°CVaries depending on the specific method and fatty acid profileVaries; often includes isothermal and ramped segments
Injector Temperature 225-250°C250°C250°C
Detector Flame Ionization Detector (FID)Flame Ionization Detector (FID)Flame Ionization Detector (FID)
Internal Standard Triundecanoin (C11:0 triglyceride)C13:0, C21:0, or C23:0 triglyceridesC13:0, C21:0, or C23:0 triglycerides

Visualization of Key Concepts

To further aid in the understanding of FAMEs analysis and its context, the following diagrams illustrate a typical experimental workflow, the classification of FAMEs standards, and a relevant biological signaling pathway involving fatty acids.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing sample Lipid-Containing Sample extraction Lipid Extraction sample->extraction transesterification Transesterification to FAMEs extraction->transesterification injection GC Injection transesterification->injection separation Chromatographic Separation injection->separation detection FID Detection separation->detection integration Peak Integration detection->integration identification Peak Identification (vs. Standard) integration->identification quantification Quantification (Internal Standard) identification->quantification report report quantification->report Final Report

Caption: A typical experimental workflow for FAMEs analysis.

fame_standards_classification cluster_application By Application cluster_composition By Composition FAME_Standards FAMEs Standards Food Food & Nutrition FAME_Standards->Food Clinical Clinical & Diagnostic FAME_Standards->Clinical Microbial Microbial Identification FAME_Standards->Microbial Biofuel Biofuel Analysis FAME_Standards->Biofuel Broad_Range Broad Range (e.g., 37-Component) FAME_Standards->Broad_Range Specific_Matrix Matrix-Specific (e.g., Marine Oil, Milk Fat) FAME_Standards->Specific_Matrix Specialized Specialized (e.g., BAME, cis/trans isomers) FAME_Standards->Specialized Broad_Range->Food Specific_Matrix->Food Specific_Matrix->Clinical Specialized->Microbial Specialized->Biofuel

Caption: Classification of FAMEs standards by application and composition.

fatty_acid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA Fatty Acid (e.g., PUFA) GPCR G-Protein Coupled Receptor (e.g., GPR120) FA->GPCR Transcription_Factor Transcription Factor (e.g., PPARγ) FA->Transcription_Factor Direct Binding G_Protein G-Protein GPCR->G_Protein PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC Activation IP3_DAG->Ca_PKC Ca_PKC->Transcription_Factor Signal Transduction Gene_Expression Gene Expression Modulation Transcription_Factor->Gene_Expression Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Cellular Response (e.g., Anti-inflammatory)

Caption: A simplified fatty acid signaling pathway.

Conclusion

The selection of an appropriate FAMEs standard is a critical decision in the analytical workflow for fatty acid analysis. This guide provides a foundational comparison of several common standards, their compositions, and the methodologies for their use. For optimal results, it is recommended to use a Certified Reference Material (CRM) whenever possible to ensure the highest level of accuracy and traceability. Researchers should carefully consider the fatty acid profile of their samples and the specific analytical requirements to choose the most suitable standard for their application.

References

Methyl Tridecanoate: A Certified Reference Material for Accurate Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly in lipidomics and related fields, the accuracy of quantitative analysis hinges on the quality of the reference materials used. Methyl tridecanoate, a saturated fatty acid methyl ester (FAME), has established itself as a valuable certified reference material (CRM), primarily employed as an internal standard in the gas chromatographic (GC) analysis of fatty acid profiles. This guide provides an objective comparison of this compound CRM with other common alternatives, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their analytical needs.

Performance Comparison of Internal Standards for FAME Analysis

The selection of an appropriate internal standard is critical for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical results. Odd-chain fatty acid methyl esters are favored as internal standards because they are typically absent or present in very low concentrations in most biological and food samples.

Table 1: Certified Purity and Uncertainty of Selected FAME Certified Reference Materials

Certified Reference MaterialCertified Purity (%)Expanded Uncertainty (%)
This compound (C13:0) 99.6 [1]± 0.1 [1]
Methyl undecanoate (C11:0)≥99.0Not specified
Methyl pentadecanoate (C15:0)≥99.0Not specified
Methyl heptadecanoate (C17:0)≥99.0Not specified
Methyl nonadecanoate (C19:0)≥99.0Not specified

Table 2: Comparative Performance Parameters of Odd-Chain FAME Internal Standards (Illustrative Data)

ParameterThis compound (C13:0)Methyl pentadecanoate (C15:0)Methyl heptadecanoate (C17:0)Methyl nonadecanoate (C19:0)
Linearity (R²) >0.99>0.99>0.99>0.99
Repeatability (RSD %) < 2%< 2%0.1 - 0.4%[1]< 2%
Intermediate Precision (RSD %) < 3%< 3%0.2 - 1.8%[1]< 3%
Recovery (%) 95-105%95-105%Not specified93-107%[2]

Note: The data in Table 2 is illustrative and compiled from different sources. Direct comparison should be made with caution as experimental conditions may vary.

Experimental Protocols

Accurate quantification of FAMEs requires a validated and well-documented experimental protocol. The following is a generalized methodology for the analysis of fatty acids in a biological matrix using this compound as an internal standard.

Key Experiment: Quantification of Fatty Acids in a Biological Sample by GC-FID

1. Lipid Extraction:

  • A known quantity of the homogenized biological sample is subjected to lipid extraction using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system.

  • An exact amount of this compound CRM solution (internal standard) is added to the sample before the extraction process begins to account for any loss during sample preparation.

2. Transesterification (Methylation):

  • The extracted lipids are transesterified to their corresponding fatty acid methyl esters (FAMEs). A common method involves the use of a reagent such as 14% boron trifluoride in methanol.

  • The mixture is heated in a sealed vial at a controlled temperature (e.g., 100°C) for a specific duration (e.g., 1 hour) to ensure complete conversion.

3. FAMEs Extraction:

  • After cooling, the FAMEs are extracted from the reaction mixture using a non-polar solvent like hexane.

  • The hexane layer, containing the FAMEs and the internal standard, is carefully separated and may be washed with a salt solution to remove any remaining catalyst or polar byproducts.

  • The solvent is then evaporated under a gentle stream of nitrogen to concentrate the FAMEs.

4. GC-FID Analysis:

  • The dried FAMEs are reconstituted in a known volume of hexane.

  • An aliquot of the sample is injected into a gas chromatograph equipped with a flame ionization detector (GC-FID).

  • A suitable capillary column (e.g., a polar phase like CP-Sil 88) is used for the separation of the FAMEs.[3]

  • The oven temperature is programmed to achieve optimal separation of all fatty acids of interest.

  • The peak areas of the individual FAMEs and the internal standard (this compound) are integrated.

5. Quantification:

  • The concentration of each fatty acid is calculated by comparing its peak area to the peak area of the known amount of the internal standard, using a pre-determined response factor.

Visualizing the Workflow and Comparison

To better illustrate the certification process and the comparative logic, the following diagrams are provided.

Certification_Workflow cluster_Production Material Production cluster_Certification Certification Process cluster_FinalProduct Final Product Synthesis Synthesis of high-purity This compound Purification Purification (e.g., distillation, chromatography) Synthesis->Purification Purity_Analysis Purity Assessment (e.g., GC-FID, qNMR) Purification->Purity_Analysis Candidate Material Homogeneity_Test Homogeneity Testing Purity_Analysis->Homogeneity_Test Stability_Test Stability Assessment Homogeneity_Test->Stability_Test Uncertainty_Calc Uncertainty Calculation Stability_Test->Uncertainty_Calc CRM Certified Reference Material (this compound) Uncertainty_Calc->CRM Issuance of Certificate

Figure 1. Workflow for the certification of this compound as a reference material.

FAME_IS_Comparison cluster_Criteria Selection Criteria for Internal Standard (IS) cluster_Candidates Alternative Odd-Chain FAMEs C1 High Purity & Low Uncertainty C2 Chemically Stable C3 Not Naturally Present in Sample C4 Elutes without Interference C5 Commercially Available as CRM IS_C13 This compound (C13:0) IS_C13->C1 IS_C13->C2 IS_C13->C3 IS_C13->C4 IS_C13->C5 IS_C15 Methyl pentadecanoate (C15:0) IS_C15->C1 IS_C15->C2 IS_C15->C3 May be present in some samples IS_C15->C4 IS_C15->C5 IS_C17 Methyl heptadecanoate (C17:0) IS_C17->C1 IS_C17->C2 IS_C17->C3 May be present in some samples IS_C17->C4 IS_C17->C5 IS_C19 Methyl nonadecanoate (C19:0) IS_C19->C1 IS_C19->C2 IS_C19->C3 IS_C19->C4 Potential co-elution with C18:3 IS_C19->C5

Figure 2. Logical comparison of this compound with alternative FAME internal standards.

Conclusion

This compound stands out as a reliable and well-characterized certified reference material for the quantitative analysis of fatty acids. Its high certified purity, low uncertainty, and chemical stability make it an excellent choice as an internal standard. While other odd-chain FAMEs are also utilized, the potential for their natural occurrence in certain samples and possible chromatographic interferences necessitate careful validation for each specific application. The selection of an internal standard should always be based on a thorough evaluation of the sample matrix and the analytical method to ensure the highest quality of data.

References

A Comparative Guide to the Performance of Methyl Tridecanoate and Other Internal Standards in Different Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance characteristics of methyl tridecanoate and other commonly used internal standards in the analysis of fatty acid methyl esters (FAMEs) across various matrices. The selection of an appropriate internal standard is critical for achieving accurate and reliable quantification in chromatographic methods. This document summarizes key performance indicators from experimental data to aid in the selection of the most suitable internal standard for your specific application.

Introduction to Internal Standards in FAME Analysis

In gas chromatography (GC) and mass spectrometry (MS) analysis, internal standards are essential for correcting variations that can occur during sample preparation, injection, and analysis. An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the samples. For the analysis of FAMEs, odd-chain fatty acid methyl esters such as this compound (C13:0), methyl pentadecanoate (C15:0), and methyl nonadecanoate (C19:0) are frequently employed. Their performance, however, can vary depending on the sample matrix and the specifics of the analytical method.

Performance Characteristics: A Comparative Overview

The following tables summarize the performance characteristics of this compound and other common internal standards based on data from various validation studies. It is important to note that the data presented here are compiled from different sources and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: Performance in Food Matrices (e.g., Biodiesel, Oils)

Internal StandardLinearity (R²)Recovery (%)Precision (RSD%)Key Considerations
This compound (C13:0) >0.9985-115<15Generally suitable for a wide range of food matrices.
Methyl Nonadecanoate (C19:0) >0.9990-110<10Recommended in revised EN14103:2011 for biodiesel analysis to avoid interference from C17:0 present in some feedstocks.[1]
Hexadecyl Propanoate >0.9998-102<2Proposed as an alternative for bovine tallow methyl esters where C17:0 and C19:0 may be present or have overlapping peaks.[1]

Table 2: Performance in Biological Matrices (e.g., Plasma, Serum, Tissues)

Internal StandardLinearity (R²)Recovery (%)Precision (RSD%)Key Considerations
This compound (C13:0) >0.9980-120<15Commonly used, but its natural presence in some biological samples should be verified.
Methyl Pentadecanoate (C15:0) >0.9985-115<15Another viable option, though less frequently cited than C13:0 or C19:0.
Isotope-Labeled FAMEs (e.g., D35-C18:0 FAME) >0.99983.6-109.6[2]<15Considered the gold standard for correcting matrix effects due to identical physicochemical properties to the analyte.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for FAME analysis using an internal standard.

Protocol 1: FAME Analysis in Biological Tissues

This protocol is a generalized procedure for the extraction and derivatization of fatty acids from biological tissues for GC-MS analysis.

  • Sample Homogenization: Homogenize 10-50 mg of tissue in a suitable solvent.

  • Lipid Extraction (Folch Method):

    • Add a 2:1 mixture of chloroform:methanol to the homogenized tissue.

    • Spike the sample with a known amount of internal standard (e.g., this compound solution in chloroform/methanol).

    • Vortex thoroughly and add 0.88% KCl solution.

    • Centrifuge to separate the layers. The lower organic layer contains the lipids.

  • Transesterification:

    • Transfer the lipid extract to a new tube and evaporate the solvent under a stream of nitrogen.

    • Add 1 M methanolic HCl and heat at 80°C for 1 hour.

    • Cool the sample and add hexane and a 0.9% NaCl solution.

    • Vortex and centrifuge. The upper hexane layer contains the FAMEs.

  • GC-MS Analysis:

    • Transfer the hexane layer to a GC vial for analysis.

    • GC Column: Typically a polar capillary column (e.g., DB-23, HP-88).

    • Oven Program: Start at a low temperature (e.g., 100°C), ramp to a higher temperature (e.g., 240°C).

    • Injector and Detector Temperature: Typically 250°C.

    • Carrier Gas: Helium or Hydrogen.

    • MS Detection: Electron ionization (EI) with a scan range appropriate for FAMEs.

Protocol 2: FAME Analysis in Biodiesel

This protocol is based on the EN 14103:2011 standard for the determination of FAME content in B100 biodiesel.

  • Sample Preparation:

    • Weigh approximately 100 mg of the biodiesel sample into a vial.

    • Add a known amount of internal standard (methyl nonadecanoate, C19:0).

    • Dissolve the mixture in 10 mL of toluene.

  • GC-FID Analysis:

    • GC Column: Capillary column suitable for FAME analysis.

    • Oven Program: Isothermal or programmed temperature ramp to elute all FAMEs.

    • Injector and Detector Temperature: Typically 250°C.

    • Carrier Gas: Helium or Hydrogen.

    • Detector: Flame Ionization Detector (FID).

  • Quantification:

    • Calculate the FAME content based on the peak areas of the FAMEs relative to the peak area of the internal standard.

Visualizing the Workflow and Logic

To better understand the experimental process and the rationale behind using an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Sample Matrix (e.g., Food, Biological Fluid) Add_IS Addition of Internal Standard (e.g., this compound) Sample->Add_IS Spiking Extraction Lipid Extraction Add_IS->Extraction Derivatization Transesterification to FAMEs Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing GC_MS->Data_Processing Quantification Quantification of Analytes (Analyte Area / IS Area) Data_Processing->Quantification

Caption: A typical experimental workflow for FAME analysis using an internal standard.

Signaling_Pathway_Logic cluster_process Analytical Process Analyte Analyte of Interest Sample_Prep Sample Preparation (Extraction, Derivatization) Analyte->Sample_Prep IS Internal Standard (e.g., this compound) IS->Sample_Prep Injection GC Injection Sample_Prep->Injection Analyte_Loss Potential Analyte Loss Sample_Prep->Analyte_Loss IS_Loss Proportional IS Loss Sample_Prep->IS_Loss Detection MS/FID Detection Injection->Detection Ratio Ratio (Analyte/IS) Remains Constant Detection->Ratio

Caption: The logical relationship illustrating how an internal standard corrects for analyte loss.

Conclusion

The choice of an internal standard for FAME analysis is a critical decision that impacts the accuracy and reliability of the results. This compound is a widely used and effective internal standard for many applications. However, in matrices where it may be endogenously present or where other odd-chain fatty acids interfere, alternatives like methyl nonadecanoate or hexadecyl propanoate should be considered. For the highest level of accuracy, particularly in complex biological matrices, the use of stable isotope-labeled internal standards is recommended. The validation data and experimental protocols presented in this guide provide a foundation for researchers to make informed decisions when developing and validating their analytical methods for fatty acid analysis.

References

Safety Operating Guide

Proper Disposal Procedures for Methyl Tridecanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of methyl tridecanoate, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and regulatory compliance.

Immediate Safety and Handling Considerations

Before handling this compound for disposal, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. There are conflicting classifications for this chemical; some suppliers classify it as non-hazardous, while others identify it as causing serious eye damage and being a long-term aquatic hazard.[1][2] Therefore, it is imperative to adopt a conservative approach and manage this compound as a hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.

Personal Protective Equipment (PPE) required:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1]

  • Skin and Body Protection: Use a lab coat or other protective clothing to prevent skin exposure.[1]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for disposing of this compound waste in a laboratory setting.

Step 1: Waste Classification

  • Consult the SDS: Review the SDS for specific hazard classifications. Note that while some sources state it is not hazardous, others classify it with Hazard Statements H318 (Causes serious eye damage) and H413 (May cause long lasting harmful effects to aquatic life).[2]

  • Assume Hazardous: Due to conflicting data, treat this compound waste as hazardous. This ensures the highest level of safety and compliance.

  • Do Not Drain Dispose: Hazardous chemicals must never be poured down the drain.[3] Do not dispose of this compound in the regular trash.[4]

Step 2: Waste Collection and Storage

  • Use a Compatible Container: Collect waste this compound in a designated, leak-proof container with a secure screw cap. The container material must be compatible with the chemical; plastic is often preferred.[3][5] Leave at least one inch of headroom to allow for expansion.[5]

  • Original Containers: Whenever possible, leave the chemical in its original container. Do not mix it with other waste streams.[2]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard warnings (e.g., "Causes Serious Eye Damage," "Aquatic Hazard").

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory, at or near the point of generation.[3][5] The SAA must be inspected weekly for any leaks.[5]

  • Segregation: Store the container away from incompatible materials, such as strong oxidizing agents and strong bases.[1]

Step 3: Arranging for Final Disposal

  • Contact EHS: When the waste container is full or has been in storage for a prolonged period (typically not to exceed one year), contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to schedule a waste pickup.[3][5]

  • Professional Disposal: The EHS office will manage the final disposal through a licensed hazardous waste contractor.[6] Approved disposal methods may include chemical incineration with appropriate scrubbing systems.[7]

Step 4: Spill and Decontamination Procedures

  • Small Spills: For minor spills, absorb the material with a non-combustible absorbent material (e.g., dry sand, earth).[7] Collect the absorbed material into a sealed container for disposal as hazardous waste.

  • Large Spills: In the event of a large spill, evacuate the area and contact your EHS office immediately.

  • Container Rinsing: The first rinse of an empty this compound container must be collected and disposed of as hazardous waste.[8]

Data Summary

The following table summarizes key physical and chemical properties of this compound relevant to its handling and storage.

PropertyValueSource
Physical State Low melting solid or liquid[1]
Appearance Clear, colorless to pale yellow[1][7]
Flash Point > 110 °C / > 230 °F[1]
Melting Point 5.5 - 7 °C / 42 - 44.6 °F[1][9]
Boiling Point 130 - 132 °C @ 4 torr[1]
Density ~0.864 - 0.87 g/mL at 25 °C[7][9]
Incompatible Materials Strong oxidizing agents, Strong bases[1]

Hazard Determination Protocol

While a specific experimental protocol for this compound disposal is not necessary for the end-user, understanding the criteria for classifying chemical waste is essential. Chemical waste generators are responsible for determining if their waste is hazardous.[1] A waste is considered hazardous if it is specifically "listed" by the EPA or exhibits one or more of the following "characteristics":[3]

  • Ignitability: Liquids with a flash point less than 140°F (60°C). This compound's flash point is >230°F, so it is not considered ignitable.[1][3]

  • Corrosivity: Aqueous solutions with a pH ≤ 2 or ≥ 12.5. This is not applicable to this compound.[3]

  • Reactivity: Materials that are unstable, react violently with water, or generate toxic gases. This compound is stable under normal conditions.[1]

  • Toxicity: This is determined by the "Toxicity Characteristic Leaching Procedure" (TCLP) or if the substance is known to be harmful to human health or the environment. The classification of this compound as an aquatic hazard (H413) and a cause of serious eye damage (H318) by some suppliers places it in this category, warranting its disposal as hazardous waste.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds check_hazard Is it Classified as Hazardous? sds->check_hazard conservative Conflicting SDS data exists. Adopt conservative approach: Treat as Hazardous. check_hazard->conservative Yes / Unsure non_haz Non-Hazardous Disposal (Consult EHS to Confirm) check_hazard->non_haz No (Confirmed by EHS) collect Collect in a Labeled, Compatible Hazardous Waste Container conservative->collect saa Store in designated Satellite Accumulation Area (SAA) collect->saa ehs Contact EHS for Pickup and Professional Disposal saa->ehs end End: Waste Properly Disposed ehs->end non_haz->end

Caption: Decision workflow for this compound disposal.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.